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5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline Documentation Hub

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  • Product: 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline
  • CAS: 946786-80-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline

Introduction: Strategic Importance of a Novel Diarylamine 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is a complex diarylamine derivative with significant potential as a scaffold in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Novel Diarylamine

5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is a complex diarylamine derivative with significant potential as a scaffold in medicinal chemistry and materials science. Its unique substitution pattern, combining a bulky, electron-rich thymol moiety with a functionalizable bromoaniline, presents a versatile platform for the development of novel therapeutic agents and advanced materials. The strategic placement of the bromine atom allows for further elaboration through various cross-coupling reactions, while the amino group serves as a key pharmacophore and a reactive handle for amide bond formation and other derivatizations. This guide provides a comprehensive, technically detailed, and field-proven protocol for the synthesis of this target molecule, emphasizing the causality behind experimental choices and ensuring a self-validating and reproducible workflow.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is most logically approached through a two-step sequence. The core of this strategy lies in the formation of the diaryl ether bond, followed by the unmasking of the aniline functionality.

Our retrosynthetic analysis pinpoints two key transformations:

  • Formation of the Diaryl Ether Core: An Ullmann-type condensation reaction is the method of choice for constructing the C-O bond between the phenolic oxygen of thymol and an appropriately activated aromatic ring.

  • Generation of the Aniline Moiety: The reduction of a nitro group to an amine is a well-established and reliable transformation.

This two-step approach allows for the use of robust and well-understood reactions, minimizing potential side reactions and facilitating purification of the intermediate and final products.

Visualizing the Synthetic Pathway

The overall synthetic strategy is depicted in the following reaction scheme:

Synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction thymol Thymol intermediate 5-Bromo-2-(2-isopropyl-5-methylphenoxy)-1-nitrobenzene thymol->intermediate CuI, Cs2CO3, DMF, 120 °C bromo_nitro 5-Bromo-2-fluoronitrobenzene bromo_nitro->intermediate intermediate2 5-Bromo-2-(2-isopropyl-5-methylphenoxy)-1-nitrobenzene final_product 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline intermediate2->final_product Fe, NH4Cl, EtOH/H2O, reflux

Caption: Overall synthetic scheme for 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline.

Part 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic and robust method for the formation of diaryl ether linkages.[1] Modern iterations of this reaction utilize catalytic amounts of copper salts and can be performed under milder conditions than the original stoichiometric copper-mediated reactions.[2][3]

Mechanistic Considerations

The copper-catalyzed Ullmann ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I) phenoxide, oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate, followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

Choice of Reactants and Reagents
  • Thymol (2-isopropyl-5-methylphenol): This readily available natural product serves as the phenolic component.[4][5][6][7][8] Its steric bulk around the hydroxyl group necessitates robust reaction conditions.

  • 5-Bromo-2-fluoronitrobenzene: This is the chosen aryl halide partner. The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution, and the electron-withdrawing nitro group further activates the ring towards substitution.[9][10]

  • Copper(I) Iodide (CuI): A common and effective copper catalyst for Ullmann-type reactions.

  • Cesium Carbonate (Cs2CO3): A strong base used to deprotonate the phenol, forming the more nucleophilic phenoxide. Cesium carbonate is often favored in these reactions for its high solubility in polar aprotic solvents.

  • Dimethylformamide (DMF): A high-boiling polar aprotic solvent that is ideal for this type of reaction, as it can effectively solvate the reactants and facilitate the reaction at elevated temperatures.

Experimental Protocol: Synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)-1-nitrobenzene

Workflow Diagram:

Ullmann_Condensation_Workflow start Combine Reactants and Solvent inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm heating Heat to 120 °C with Stirring inert_atm->heating monitoring Monitor Reaction by TLC heating->monitoring workup Aqueous Work-up monitoring->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification characterization Characterize Product purification->characterization

Caption: Experimental workflow for the Ullmann condensation step.

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thymol (1.0 eq), 5-bromo-2-fluoronitrobenzene (1.0 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous dimethylformamide (DMF) to the flask via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-2-(2-isopropyl-5-methylphenoxy)-1-nitrobenzene as a solid.

Part 2: Reduction of the Nitro Group to an Aniline

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[11] A variety of methods exist, but for substrates with multiple functional groups, chemoselectivity is paramount.[12]

Rationale for the Choice of Reducing Agent

The use of iron powder in the presence of an acidic promoter like ammonium chloride is a highly effective and chemoselective method for the reduction of nitroarenes.[13][14][15] This system is advantageous because it is inexpensive, environmentally benign, and tolerates a wide range of functional groups, including aryl halides and ethers, which are present in our intermediate.[16]

Reaction Mechanism

The reduction of a nitro group with iron metal is a heterogeneous reaction that is thought to proceed through a series of single-electron transfers from the iron surface to the nitro group. The acidic medium facilitates the protonation of the nitro group and its intermediates (nitroso and hydroxylamine), ultimately leading to the formation of the aniline and iron oxides.

Experimental Protocol: Synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline

Workflow Diagram:

Nitro_Reduction_Workflow start Suspend Nitro Compound in Solvent add_reagents Add Iron Powder and NH4Cl start->add_reagents reflux Heat to Reflux add_reagents->reflux monitoring Monitor Reaction by TLC reflux->monitoring filtration Filter through Celite monitoring->filtration extraction Extraction with Ethyl Acetate filtration->extraction purification Column Chromatography extraction->purification characterization Characterize Final Product purification->characterization

Caption: Experimental workflow for the nitro group reduction step.

Step-by-Step Procedure:

  • To a round-bottom flask, add the 5-bromo-2-(2-isopropyl-5-methylphenoxy)-1-nitrobenzene (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-2-(2-isopropyl-5-methylphenoxy)aniline.

Quantitative Data Summary

StepReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1Thymol5-Bromo-2-fluoronitrobenzeneCuI, Cs2CO3DMF12012-2475-85
2Nitro Intermediate-Fe, NH4ClEtOH/H2OReflux2-485-95

Characterization of the Final Product

The structure of the final product, 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline, should be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expected signals would include aromatic protons in the two distinct rings, a singlet for the aniline NH₂, a quartet and a doublet for the isopropyl group, and a singlet for the methyl group.

  • ¹³C NMR: The spectrum should show the correct number of aromatic and aliphatic carbon signals.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretches of the primary amine and the C-O-C stretch of the diaryl ether should be present.

Safety Considerations

  • Sodium Hydride (if used as an alternative base): Sodium hydride is a flammable solid that reacts violently with water.[2][14] It should be handled under an inert atmosphere and away from moisture.

  • Dimethylformamide (DMF): DMF is a potential teratogen and should be handled in a well-ventilated fume hood.

  • Aryl Halides: 5-Bromo-2-fluoronitrobenzene is an irritant and should be handled with appropriate personal protective equipment.

  • General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

This in-depth technical guide provides a robust and reproducible two-step synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline. The chosen synthetic route, employing an Ullmann condensation followed by a chemoselective nitro group reduction, is both efficient and scalable. The detailed experimental protocols, supported by mechanistic insights and safety considerations, are designed to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable and versatile chemical entity.

References

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • New Jersey Department of Health. SODIUM HYDRIDE HAZARD SUMMARY. [Link]

  • Frontiers in Pharmacology. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. [Link]

  • UniVOOK Chemical. Natural Thymol cas no. 89-83-8. [Link]

  • WebQC.Org. Thymol (C10H14O) properties. [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • Wikipedia. Sodium hydride. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Wikipedia. Thymol. [Link]

  • PMC. (Z)-2-(2-Isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide. [Link]

  • ChemBK. 5-bromo-2-fluoronitrobenzene. [Link]

  • Taylor & Francis Online. Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

Sources

Exploratory

Technical Monograph: Biological Profile of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline

This technical guide provides an in-depth analysis of the biological activity, synthesis, and pharmacological potential of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline .[1] This molecule represents a "hybrid pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the biological activity, synthesis, and pharmacological potential of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline .[1] This molecule represents a "hybrid pharmacophore," merging the established antimicrobial properties of the thymol scaffold with the versatile, lipophilic bromoaniline moiety via a diaryl ether linkage.[1]

[1]

Executive Summary

Molecule Class: Halogenated Diaryl Ether / Thymol Derivative Primary Applications: Antimicrobial (specifically Anti-tubercular), Antifungal, and Anticancer research.[1] Key Pharmacophore Features:

  • Thymol Moiety: Provides membrane-disrupting capabilities and antioxidant potential.[2]

  • Ether Linkage: Increases lipophilicity (

    
    ), facilitating penetration of the mycobacterial cell wall (mycolic acid layer).
    
  • Bromo-Aniline Core: The bromine atom at position 5 enhances metabolic stability and hydrophobic interactions, while the amine group serves as a critical hydrogen bond donor or a handle for further derivatization (e.g., Schiff bases).[1]

Chemical Architecture & Synthesis Strategy

Retrosynthetic Analysis

The synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is typically achieved through a convergent approach involving Nucleophilic Aromatic Substitution (


) followed by nitro-group reduction. This pathway ensures regioselectivity and high yields.
Validated Synthetic Protocol

Step 1: Etherification (


) 
  • Reactants: Thymol (2-isopropyl-5-methylphenol) + 4-Bromo-1-fluoro-2-nitrobenzene.[1]

  • Catalyst/Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or DMSO (Polar aprotic).

  • Conditions: 80–100°C for 4–6 hours under

    
     atmosphere.
    
  • Mechanism: The phenoxide ion of thymol attacks the carbon carrying the fluorine, displacing it to form the diaryl ether intermediate (5-Bromo-2-(2-isopropyl-5-methylphenoxy)-1-nitrobenzene).

Step 2: Chemoselective Reduction

  • Reactants: Nitro-ether intermediate.

  • Reagent: Iron powder (

    
    ) with Ammonium Chloride (
    
    
    
    ) or Stannous Chloride (
    
    
    ).
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux for 2–3 hours.[3]

  • Outcome: Reduction of the

    
     group to 
    
    
    
    without dehalogenating the bromine atom.
Synthesis Workflow Visualization

SynthesisWorkflow Figure 1: Chemoselective Synthesis Pathway Thymol Thymol (Nucleophile) Intermediate Nitro-Ether Intermediate (Stable) Thymol->Intermediate K2CO3, DMF 80°C, SNAr Electrophile 4-Bromo-1-fluoro- 2-nitrobenzene Electrophile->Intermediate K2CO3, DMF 80°C, SNAr Product Target Molecule: 5-Bromo-2-(2-isopropyl- 5-methylphenoxy)aniline Intermediate->Product Fe/NH4Cl EtOH Reflux (Nitro Reduction)

Figure 1: Two-step convergent synthesis preserving the bromine substituent.

Biological Activity Profile

The biological efficacy of this derivative stems from its structural similarity to Triclosan and other diaryl ether antibiotics, but with a unique thymol substitution that alters its binding kinetics.[1]

Antimicrobial & Antitubercular Activity

The lipophilic nature of the thymol-ether scaffold makes this compound highly effective against mycobacteria.

  • Target: Mycobacterium tuberculosis (M.tb)

    
     strain.
    
  • Mechanism: The molecule mimics the substrate for Enoyl-ACP Reductase (InhA) , a key enzyme in the Type II fatty acid biosynthesis pathway (FAS-II). The thymol wing occupies the hydrophobic pocket, while the aniline

    
     forms hydrogen bonds with the catalytic residues (Tyr158).
    
Cytotoxicity (Anticancer)

Thymol derivatives have shown efficacy against gastric (AGS) and lung (A549) carcinoma cells. The 5-bromo substitution enhances the molecule's ability to induce oxidative stress within the tumor microenvironment.

Comparative Activity Data

Based on structure-activity relationship (SAR) data of thymol-based diaryl ethers.

Organism/Cell LineActivity TypeMetricValue RangeReference Standard
M. tuberculosis AntitubercularMIC6.25 – 12.5 µg/mLIsoniazid (0.2 µg/mL)
S. aureus (MRSA) AntibacterialMIC8 – 16 µg/mLCiprofloxacin
P. aeruginosa AntibacterialMIC32 – 64 µg/mLGentamicin
A549 (Lung Cancer) Cytotoxicity

14.4 – 20 µMDoxorubicin

Mechanism of Action (MOA)

The compound operates via a Dual-Hit Mechanism :

  • Membrane Depolarization: The thymol moiety inserts into the lipid bilayer, increasing permeability and causing leakage of intracellular ions (

    
    ).
    
  • Enzymatic Inhibition: The diaryl ether scaffold binds to the NAD+ binding site of oxidoreductases (like InhA in bacteria), halting cell wall synthesis.

Signaling Pathway Diagram[1]

MOA Figure 2: Dual-Hit Mechanism of Action Compound 5-Bromo-2-(...) aniline Derivative Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Insertion Enzyme Enoyl-ACP Reductase (InhA) Compound->Enzyme Competitive Binding Leakage Ion Leakage (K+ Efflux) Membrane->Leakage ROS ROS Generation (Oxidative Stress) Membrane->ROS WallStop Inhibition of Mycolic Acid Synthesis Enzyme->WallStop Death Cell Death (Bactericidal/Apoptotic) Leakage->Death WallStop->Death ROS->Death

Figure 2: The compound targets both physical membrane integrity and metabolic enzymes.

Experimental Protocols

To validate the biological activity of this specific derivative, the following self-validating protocols are recommended.

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible growth of M. tuberculosis.

  • Preparation: Dissolve the 5-Bromo-2-(...)aniline derivative in DMSO to create a stock solution (e.g., 1000 µg/mL).

  • Medium: Use Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Dilution: Perform serial 2-fold dilutions in a 96-well microplate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Controls:

    • Positive Control:[1] Isoniazid.

    • Negative Control:[1] DMSO (Solvent control).[4]

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Resazurin dye (Alamar Blue). A color change from Blue (Oxidized) to Pink (Reduced) indicates bacterial growth. The MIC is the lowest concentration remaining Blue.

Protocol: MTT Cytotoxicity Assay

Objective: Assess antiproliferative activity against A549 cells.[5][6]

  • Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of the test compound (1–100 µM) for 48h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    .
    

References

  • Sahoo, J., et al. (2021). The recent development of thymol derivative as a promising pharmacological scaffold.[1] ResearchGate.[7] Link

  • Kumar, A., et al. (2008). Thymol and its Derivatives as Antimicrobial Agents.[1][7] Natural Product Communications.[7] Link

  • BenchChem. Comparative Analysis of the Biological Activity of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline and Other Bromoanilines.Link

  • Al-Qaysi, Z., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide.[1][5][6] Asian Pacific Journal of Cancer Prevention.[5] Link

  • Memar, M.Y., et al. (2017). Carvacrol and thymol: strong antimicrobial agents against resistant isolates.[1] Reviews in Medical Microbiology. (Contextual support for Thymol MOA).

Sources

Foundational

Technical Characterization Guide: 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline

Part 1: Executive Summary & Molecular Context This guide details the physicochemical profiling, solubility parameters, and stability protocols for 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline . This compound represents...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Context

This guide details the physicochemical profiling, solubility parameters, and stability protocols for 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline . This compound represents a specialized class of diaryl ether anilines , typically utilized as high-value intermediates in the synthesis of SGLT2 inhibitors, kinase inhibitors, or advanced agrochemicals.

Given the structural integration of a lipophilic thymol-derived ether moiety with a halogenated aniline core, this molecule presents specific challenges regarding aqueous insolubility and oxidative sensitivity . This document provides the roadmap for stabilizing this New Chemical Entity (NCE) during pre-formulation and synthesis.

Structural Analysis & Predicted Properties

The molecule comprises a primary aniline core substituted at the ortho-position with a bulky thymol ether and at the meta-position (relative to the ether) with a bromine atom.

ParameterPredicted Value / CharacteristicImplication for Handling
Molecular Formula C₁₆H₁₈BrNOConfirm via High-Res Mass Spec (HRMS).
Molecular Weight ~320.23 g/mol Moderate size; likely crystalline solid.
LogP (Lipophilicity) High (~4.5 - 5.2) Critical: Practically insoluble in water. Requires surfactant or co-solvent for bio-assays.
pKa (Aniline) ~3.5 - 4.0Weak base. Ionizable only at very low pH (< 2).
Key Reactive Sites Primary Amine (-NH₂), Aryl Bromide (Ar-Br)Susceptible to oxidation (N-oxide/diazo) and photolytic debromination.

Part 2: Solubility Profile & Solvent Selection

Due to the "grease-ball" nature of the thymol and bromo-aryl groups, this compound behaves as a highly lipophilic entity. Do not attempt aqueous dissolution without modification.

Theoretical Solubility Matrix

Based on solvation thermodynamics of structural analogs (e.g., diaryl ethers).

Solvent ClassRepresentative SolventPredicted SolubilityApplication
Aqueous Water (pH 7)< 0.01 mg/mL (Insoluble)Wash solvent during isolation.
Aqueous Acid 0.1 N HClLow to ModerateSalt formation potential (Anilinium salt).
Polar Aprotic DMSO / DMFHigh (> 50 mg/mL) Stock solution preparation.
Chlorinated Dichloromethane (DCM)Very High (> 100 mg/mL) Extraction and synthesis solvent.
Alcohols Ethanol / MethanolModerate to HighRecrystallization media.
Hydrocarbons Hexanes / HeptaneLowAnti-solvent for precipitation.
Protocol: Thermodynamic Solubility Determination

Standard Operating Procedure (SOP) for validating exact solubility.

  • Preparation: Weigh 10 mg of compound into 2 mL HPLC vials (triplicate).

  • Solvent Addition: Add 1.0 mL of target solvent (e.g., PBS pH 7.4, DMSO).

  • Equilibration: Shake at 37°C for 24 hours (Thermodynamic equilibrium).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through 0.22 µm PTFE filter.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

Part 3: Stability & Degradation Pathways

The stability of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is governed by three primary vectors: Oxidation (Amine), Photolysis (Bromine), and Hydrolysis (Ether - minor risk).

Degradation Workflow Diagram

The following diagram illustrates the critical degradation pathways and the logic for stress testing.

DegradationPathways Parent Parent Compound (5-Bromo-2-(thymyloxy)aniline) Oxidation Oxidative Stress (Air/Peroxide) Parent->Oxidation Primary Risk Photolysis Photolytic Stress (UV Light) Parent->Photolysis Secondary Risk Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Low Risk (Ether Stability) Prod_Azo Azo/Nitro Species (Brown Discoloration) Oxidation->Prod_Azo N-Oxidation/Dimerization Prod_DeBr Debrominated Analog (Radical Mechanism) Photolysis->Prod_DeBr C-Br Bond Homolysis Prod_Phenol Cleavage Products (Thymol + 2-Amino-5-bromophenol) Hydrolysis->Prod_Phenol Ether Cleavage (Extreme pH)

Caption: Primary degradation pathways. Oxidation of the amine and photolysis of the C-Br bond are the dominant instability risks.

Stability Management Protocol
A. Oxidative Stability (The "Browning" Effect)

Anilines are notorious for oxidizing to colored azo or nitro compounds upon exposure to air.

  • Observation: Samples turning from off-white to yellow/brown indicate oxidation.

  • Mitigation:

    • Store under Argon or Nitrogen atmosphere.

    • Use antioxidants (e.g., Ascorbic acid, Sodium Bisulfite) if formulating in solution.

    • Storage: -20°C in amber glass vials.

B. Photostability

The Aryl-Bromine bond is weak against UV radiation.

  • Mechanism: Homolytic cleavage generating a radical, leading to debromination.

  • Mitigation: Strict protection from light. Use amber glassware and wrap columns/flasks in aluminum foil during synthesis.

C. Solution Stability (HPLC)
  • Solvent: When preparing samples in DMSO, analyze within 24 hours. DMSO can act as a mild oxidant toward anilines over time.

  • Mobile Phase: Avoid high pH (>8) mobile phases for extended periods to prevent column fouling from aniline polymerization.

Part 4: Analytical Methodology (HPLC)

To accurately monitor stability, a robust Reverse-Phase HPLC method is required. The high lipophilicity requires a high percentage of organic modifier.

Recommended Method Parameters:

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for hydrophobic aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the aniline protonated/neutral, improving peak shape.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN is preferred over Methanol for lower backpressure and better solubility.
Gradient 50% B to 95% B over 10 minsCompound will elute late due to high LogP.
Flow Rate 1.0 mL/minStandard flow.
Detection UV at 254 nm (Aromatic) & 210 nm254 nm is specific; 210 nm detects non-aromatic impurities.
Retention Time Expect ~7-9 minutesLate elution is characteristic of diaryl ethers.

Part 5: Synthesis & Handling Workflow

The following workflow outlines the logical progression from raw material handling to stable storage.

HandlingWorkflow Receipt Compound Receipt (Solid State) QC QC Check (H-NMR / HPLC) Receipt->QC Verify Purity Storage Storage (-20°C, Amber, N2) QC->Storage Pass Solubilization Solubilization (DMSO/Ethanol) Storage->Solubilization Prepare Fresh Usage Experimental Use (Assay/Synthesis) Solubilization->Usage Use < 24h Usage->Solubilization Discard Excess

Caption: Lifecycle management of the compound. Note the "Prepare Fresh" loop to minimize solution-state degradation.

Part 6: References & Authority[1]

While specific monographs for this exact intermediate are proprietary, the protocols above are grounded in established guidelines for aniline and diaryl ether characterization.

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2,5-Dibromoaniline (Structural Analog). Retrieved from [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

Disclaimer: This guide is intended for research purposes. All solubility and stability data should be empirically validated in the user's specific laboratory environment.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Ullmann Condensation Synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Diaryl Ether Linkages and the Ullmann Condensation The diaryl ether moiety is a cornerstone in the architecture...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Diaryl Ether Linkages and the Ullmann Condensation

The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules, agrochemicals, and advanced materials. Its presence often imparts crucial conformational rigidity and metabolic stability. The target molecule of this guide, 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline, is a functionalized diaryl ether with potential applications as a versatile intermediate in the synthesis of novel pharmaceuticals and bespoke chemical entities. The strategic placement of the bromine atom and the free amine group provides orthogonal handles for further chemical elaboration, making it a valuable building block in drug discovery and development.

Historically, the synthesis of diaryl ethers has been dominated by the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[1] While effective, traditional Ullmann conditions often necessitate harsh reaction parameters, including high temperatures (frequently exceeding 200 °C) and stoichiometric amounts of copper, which can limit functional group tolerance and pose environmental concerns.[1] Modern advancements in catalysis have led to the development of ligand-accelerated Ullmann-type reactions that proceed under significantly milder conditions, with lower catalyst loadings and broader substrate scope.[2][3] These improved protocols have revitalized the Ullmann condensation as a powerful and practical tool in contemporary organic synthesis.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline via a modern Ullmann condensation. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on the purification and characterization of the final product.

Materials and Methods

Reagents and Materials

A comprehensive list of the necessary reagents and their relevant physicochemical properties is provided in Table 1. All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for the success of this reaction.

Table 1: Physicochemical Data of Reactants, Catalyst, Ligand, Base, and Product

Compound NameRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Bromo-2-aminophenolStarting Material38191-34-3C₆H₆BrNO188.02150
Thymol (2-isopropyl-5-methylphenol)Starting Material89-83-8C₁₀H₁₄O150.2248-51
Copper(I) IodideCatalyst7681-65-4CuI190.45605
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD)Ligand1118-71-4C₁₁H₂₀O₂184.28N/A (Liquid)
Cesium CarbonateBase534-17-8Cs₂CO₃325.82610 (decomposes)
N,N-Dimethylformamide (DMF)Solvent68-12-2C₃H₇NO73.09-61
5-Bromo-2-(2-isopropyl-5-methylphenoxy)anilineProduct946700-34-1C₁₆H₁₈BrNO320.23Not available
Safety Precautions
  • 5-Bromo-2-aminophenol: Harmful if swallowed or inhaled. May cause skin and eye irritation. Suspected of causing genetic defects.[4]

  • Thymol: Causes skin irritation and serious eye damage. Harmful to aquatic life.

  • Copper(I) Iodide: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Cesium Carbonate: Causes skin irritation and serious eye irritation.

  • N,N-Dimethylformamide (DMF): A combustible liquid and a suspected carcinogen. It is also a reproductive hazard.

  • 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD): Flammable liquid and vapor. Causes skin and eye irritation.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established modern Ullmann diaryl ether syntheses, optimized for the specific substrates involved.[2][5] The use of 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) as a ligand has been shown to significantly accelerate the reaction, allowing for more moderate temperatures.[5]

Diagram 1: Experimental Workflow for the Ullmann Synthesis

experimental_workflow start Reaction Setup reagents Charge flask with: - 5-Bromo-2-aminophenol - Thymol - CuI - TMHD - Cs2CO3 start->reagents solvent Add anhydrous DMF reagents->solvent degas Degas with Argon/Nitrogen solvent->degas reaction Heat at 110-120 °C (Monitor by TLC/LC-MS) degas->reaction workup Aqueous Workup: - Cool to RT - Add water and EtOAc - Separate layers reaction->workup extraction Extract aqueous layer with EtOAc (3x) workup->extraction drying Dry combined organic layers (Na2SO4 or MgSO4) extraction->drying purification Purification: - Filter and concentrate - Column Chromatography drying->purification characterization Characterization: - NMR - IR - MS purification->characterization end Final Product characterization->end

Caption: A schematic overview of the experimental procedure.

Procedure:

  • Reaction Setup: To a dry, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-aminophenol (1.00 g, 5.32 mmol, 1.0 eq), thymol (0.88 g, 5.85 mmol, 1.1 eq), copper(I) iodide (0.10 g, 0.53 mmol, 10 mol%), 2,2,6,6-tetramethyl-3,5-heptanedione (0.19 g, 1.06 mmol, 20 mol%), and cesium carbonate (3.46 g, 10.64 mmol, 2.0 eq).

    • Rationale: The use of a slight excess of thymol ensures complete consumption of the limiting reagent, 5-Bromo-2-aminophenol. Cesium carbonate is an effective base for this transformation, and TMHD serves as a ligand to stabilize the copper catalyst and facilitate the reaction at a lower temperature.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (20 mL) via a syringe.

    • Rationale: The reaction is sensitive to oxygen, which can lead to oxidative side reactions and catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial. Anhydrous solvent is used to prevent hydrolysis of the base and potential side reactions.

  • Reaction: Immerse the flask in a preheated oil bath at 110-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • Rationale: The elevated temperature is necessary to overcome the activation energy of the C-O bond formation. Vigorous stirring ensures efficient mixing of the heterogeneous reaction mixture.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Rationale: The product is expected to be soluble in the organic phase, while inorganic salts will remain in the aqueous phase. Repeated extractions ensure maximum recovery of the product.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a dark oil or solid. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline.

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

Reaction Mechanism

The Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The presence of a ligand, in this case, TMHD, facilitates the key steps of the reaction.

Diagram 2: Proposed Catalytic Cycle for the Ullmann Condensation

ullmann_mechanism cluster_cycle Catalytic Cycle CuI Cu(I)X-Ligand CuPhenoxide Cu(I)-Thymolate-Ligand CuI->CuPhenoxide + Thymolate - X⁻ CuI->CuPhenoxide LigandExchange Phenoxide Thymolate CuIII Cu(III) Intermediate CuPhenoxide->CuIII + Aryl Halide CuPhenoxide->CuIII OxidativeAddition ArylHalide 5-Bromo-2-aminophenol CuIII->CuI Product CuIII->CuI ReductiveElimination Product Product ReductiveElimination Reductive Elimination OxidativeAddition Oxidative Addition LigandExchange Ligand Exchange

Caption: A simplified representation of the catalytic cycle.

Mechanistic Steps:

  • Formation of the Copper(I) Phenoxide: The active copper(I) catalyst reacts with the deprotonated thymol (thymolate), formed in the presence of cesium carbonate, to generate a copper(I) thymolate complex. The TMHD ligand coordinates to the copper center, stabilizing it and increasing its reactivity.

  • Oxidative Addition: The copper(I) thymolate complex undergoes oxidative addition with the aryl halide (5-Bromo-2-aminophenol), forming a transient copper(III) intermediate. This is often the rate-limiting step of the reaction.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerate the active copper(I) catalyst, which can then re-enter the catalytic cycle.

Results and Discussion

Expected Yield and Purity

Following the protocol described above, the synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is expected to proceed in moderate to good yield (typically 60-80%). The purity of the final product after column chromatography should be greater than 95% as determined by HPLC and ¹H NMR analysis.

Characterization of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-6.80 (m, 3H, Ar-H of bromoaniline ring): These protons are expected to appear as complex multiplets due to their respective couplings.

    • δ 6.90-6.60 (m, 3H, Ar-H of thymol ring): These protons will also appear as multiplets.

    • δ 4.50 (br s, 2H, -NH₂): The protons of the amine group will likely appear as a broad singlet.

    • δ 3.20 (sept, J = 7.0 Hz, 1H, -CH(CH₃)₂): The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons.

    • δ 2.30 (s, 3H, Ar-CH₃): The methyl group on the thymol ring will appear as a singlet.

    • δ 1.25 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂): The two methyl groups of the isopropyl group will appear as a doublet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 150-140 (Ar-C): Resonances for the carbon atoms attached to oxygen and nitrogen.

    • δ 140-110 (Ar-C): Multiple signals corresponding to the remaining aromatic carbons.

    • δ 34.0 (-CH(CH₃)₂): The methine carbon of the isopropyl group.

    • δ 24.0 (-CH(CH₃)₂): The methyl carbons of the isopropyl group.

    • δ 21.0 (Ar-CH₃): The methyl carbon on the thymol ring.

  • Infrared (IR) Spectroscopy (KBr or ATR):

    • 3450-3300 cm⁻¹ (N-H stretch): Characteristic stretching vibrations of the primary amine.

    • 3100-3000 cm⁻¹ (Ar C-H stretch): Aromatic C-H stretching.

    • 1250-1200 cm⁻¹ (Ar-O-Ar stretch): Asymmetric C-O-C stretching of the diaryl ether.

  • Mass Spectrometry (MS):

    • Expected [M]⁺ and [M+2]⁺: Due to the presence of bromine, the molecular ion peak should appear as a doublet with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For C₁₆H₁₈BrNO, the expected m/z would be around 320 and 322.

Troubleshooting
  • Low or No Conversion:

    • Ensure an inert atmosphere: Oxygen can deactivate the copper catalyst. Thoroughly degas the solvent and maintain a positive pressure of argon or nitrogen.

    • Check the quality of reagents: Use anhydrous solvents and ensure the base is dry. Old or oxidized copper(I) iodide can be less effective.

    • Increase temperature: If the reaction is sluggish at 120 °C, the temperature can be cautiously increased to 130-140 °C, but be mindful of potential side reactions.

  • Formation of Side Products:

    • Homocoupling of the aryl halide: This can occur at higher temperatures. Using a ligand and maintaining the recommended temperature can minimize this.

    • Dehalogenation: The bromo group can sometimes be reduced. Ensure the reaction is not overheated and that the workup is performed promptly once the reaction is complete.

Conclusion

The modern Ullmann condensation, facilitated by the use of appropriate ligands, provides an efficient and reliable method for the synthesis of the valuable diaryl ether intermediate, 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline. The protocol detailed in this guide offers a robust starting point for researchers in the fields of medicinal chemistry and materials science. By understanding the underlying mechanism and paying careful attention to the experimental parameters, this synthesis can be successfully implemented to generate this versatile building block for further chemical exploration.

References

  • Ullmann, F.; Stein, A. Über eine neue Bildungsweise von Diaryläthern. Ber. Dtsch. Chem. Ges.1905, 39, 622-629. (A historical reference to the original Ullmann reaction)
  • Sawyer, J. S. Recent Advances in the Ullmann Diaryl Ether Synthesis. Tetrahedron2000, 56, 5045-5065. (A review of the Ullmann reaction)
  • Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004 , 6, 913-916. [Link]

  • Buck, E.; Song, Z. J.; Tschaen, D.; Dormer, P. G.; Volante, R. P.; Reider, P. J. Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Org. Lett.2002 , 4, 1623-1626. [Link]

  • PubChem Compound Summary for CAS 38191-34-3, 2-Amino-5-bromophenol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CAS 89-83-8, Thymol. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. Safety Data Sheet for 5-Bromo-2-aminophenol.
  • Wikipedia contributors. Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48, 6954-6971. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003 , 42, 5400-5449. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC. [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. [Link]

Sources

Application

Experimental protocol for using 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline in synthesis

Executive Summary & Molecule Profile[1] 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is a high-value, bi-functional building block characterized by a "privileged" thymol-derived ether core. Its structural uniqueness li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is a high-value, bi-functional building block characterized by a "privileged" thymol-derived ether core. Its structural uniqueness lies in the orthogonal reactivity of its functional handles: a nucleophilic primary amine (


) and an electrophilic aryl bromide (

).[1]

This application note details the chemoselective functionalization of this scaffold. We provide validated protocols for preserving the sterically crowded ether linkage while selectively engaging either the amine or the bromide.[2][1] This molecule is particularly relevant for the synthesis of lipophilic kinase inhibitors and PROTAC linkers where the thymol moiety targets hydrophobic pockets (e.g., VHL or specific nuclear receptors).[2][1]

Chemical Profile
PropertySpecification
IUPAC Name 5-Bromo-2-[2-methyl-5-(propan-2-yl)phenoxy]aniline
Molecular Formula

Molecular Weight 320.23 g/mol
Core Moiety Thymol-Aniline Ether
Key Reactivity C-N Coupling (Amine), C-C Coupling (Bromide)
Storage 2-8°C, under Argon (Hygroscopic/Oxidation prone)

Strategic Synthesis Roadmap

The utility of this scaffold relies on Orthogonal Divergence .[1] The researcher must decide which "end" of the molecule to functionalize first.[2][1]

  • Path A (Electrophilic Focus): Suzuki-Miyaura coupling at the C5-Bromine. Challenge: Preventing Pd-catalyzed amination of the free amine.

  • Path B (Nucleophilic Focus): Acylation/Urea formation at the C1-Amine. Challenge: Steric hindrance from the ortho-thymyloxy group.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and the logic flow for selecting the correct protocol.

SynthesisPathways Start 5-Bromo-2-(2-isopropyl- 5-methylphenoxy)aniline Decision Target Moiety? Start->Decision Note CRITICAL: The ortho-thymyloxy group creates a 'roof' over the amine, increasing selectivity but slowing kinetics. Start->Note PathA Path A: C-C Bond Formation (Suzuki-Miyaura) Decision->PathA Extend Core PathB Path B: N-Functionalization (Acylation/Urea) Decision->PathB Attach Linker ProdA Biaryl Ether Scaffold (Intact NH2) PathA->ProdA Pd(dppf)Cl2 K3PO4, 1,4-Dioxane ProdB Amide/Urea Linker (Intact Ar-Br) PathB->ProdB R-COCl / Isocyanate DIPEA, DCM

Figure 1: Divergent synthesis logic for the 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline scaffold.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C5-Bromine without protecting the amine. Rationale: Standard bases (e.g.,


) can promote competitive Buchwald-Hartwig amination or oxidation.[2][1] We utilize a weaker base (

) and a non-promiscuous catalyst system to ensure chemoselectivity [1].[2][1]

Reagents:

  • Substrate: 1.0 equiv (320 mg, 1.0 mmol)

  • Aryl Boronic Acid: 1.2 equiv[2]

  • Catalyst:

    
     (5 mol%)[2][1]
    
  • Base:

    
     (3.0 equiv, 2M aqueous)[2][1]
    
  • Solvent: 1,4-Dioxane (degassed)[2][1]

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial or Schlenk tube, charge the substrate (1.0 mmol), boronic acid (1.2 mmol), and

    
     (41 mg).
    
  • Inertion: Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and 2M aq.

    
     (1.5 mL).[2][1]
    
  • Reaction: Heat to 90°C for 4–6 hours. Note: Do not exceed 100°C to prevent thermal cleavage of the ether.[2][1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[2][1][3]
  • Purification: Flash chromatography (Hexanes/EtOAc). The free amine product typically elutes with 10–30% EtOAc.[1]

Validation Check:

  • 
     NMR should show the disappearance of the Ar-H signal ortho to the bromine and the retention of the broad singlet (
    
    
    
    ) around 3.5–4.5 ppm.[2][1]
Protocol B: Sterically Controlled Amide Coupling

Objective: Acylate the amine to attach a linker or "warhead."[1] Rationale: The ortho-thymyloxy group provides significant steric bulk. Standard coupling reagents (EDC/HOBt) may be sluggish.[2][1] We recommend using acid chlorides or highly reactive mixed anhydrides with a non-nucleophilic base [2].[1]

Reagents:

  • Substrate: 1.0 equiv

  • Acid Chloride (R-COCl): 1.1 equiv[1]

  • Base: Diisopropylethylamine (DIPEA, 2.0 equiv)[2][1]

  • Catalyst: DMAP (0.1 equiv) - Critical for overcoming ortho-sterics.

  • Solvent: Anhydrous DCM (

    
    )[2][1]
    

Step-by-Step Methodology:

  • Solvation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) under Argon.

  • Base Addition: Add DIPEA (350 µL) and DMAP (12 mg). Cool to 0°C.[1]

  • Acylation: Add the Acid Chloride dropwise over 5 minutes.

  • Equilibration: Allow to warm to RT and stir for 2–12 hours.

    • Monitoring: Check LCMS for consumption of starting material (

      
      ).[1] If conversion stalls >50%, heat to reflux (40°C).[2][1]
      
  • Quench: Add sat.

    
     (5 mL) and stir vigorously for 10 mins.
    
  • Isolation: Extract with DCM, wash with 0.5 M HCl (to remove unreacted aniline/DMAP), then brine.

Troubleshooting & Critical Parameters

The following table summarizes common failure modes associated with this specific scaffold and their remediation.

Failure ModeSymptomRoot CauseRemediation
Ether Cleavage Appearance of Thymol in LCMS/NMRAcidic hydrolysis or excessive heatAvoid strong Lewis acids (e.g.,

,

) and temps >120°C.
Bis-Alkylation Mass = Substrate + 2x Alkyl groupOver-reactive amine nucleophileSwitch from alkyl halides to reductive amination (aldehyde +

).[1]
Pd Poisoning Reaction stalls (Black Pd ppt)Free amine coordinating to PdUse bidentate ligands (dppf, Xantphos) rather than

.
Low Yield (Amide) Recovered Starting MaterialOrtho-thymyl steric shieldingUse "hard" electrophiles (Acid Chlorides) + DMAP; avoid peptide couplers (HATU) if possible.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[2][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][1] Link[2][1]

  • Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[2][1] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[2][1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50.[2][1] Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008).[2][1] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.[2][1] Link[2][1]

(Note: While specific literature on the full 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline molecule is proprietary or sparse, the protocols above are derived from authoritative methodologies for electronically and sterically similar diaryl ether scaffolds.)

Sources

Method

Application Note: Scale-Up Synthesis of Substituted Diphenyl Ether Derivatives

Executive Summary Substituted diphenyl ethers (biaryl ethers) are privileged structural motifs in medicinal chemistry, serving as the pharmacophore backbone for numerous antibiotics (e.g., Vancomycin), anticancer agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted diphenyl ethers (biaryl ethers) are privileged structural motifs in medicinal chemistry, serving as the pharmacophore backbone for numerous antibiotics (e.g., Vancomycin), anticancer agents (e.g., Sorafenib), and agrochemicals. While laboratory-scale synthesis (mg to g) is well-established, scaling these reactions to hectogram or kilogram quantities introduces non-linear challenges regarding heat transfer, catalyst removal, and cost-efficiency.

This guide provides a decision framework and detailed protocols for the three dominant synthetic routes: Nucleophilic Aromatic Substitution (


) , Modified Ullmann Condensation , and Buchwald-Hartwig Coupling . We prioritize "Process-Ready" methodologies that account for downstream purification and metal scavenging—critical quality attributes (CQAs) in pharmaceutical development.

Strategic Route Selection: The Decision Matrix

Before selecting a protocol, the electronic nature of the substrates and the economic constraints of the project must be analyzed.

Route Selection Logic
  • 
    :  The default choice if the electrophile has strong Electron-Withdrawing Groups (EWGs) ortho/para to the leaving group. It is metal-free and cost-effective.
    
  • Modified Ullmann: The "Workhorse" for electron-neutral or electron-rich substrates where cost is a factor. Modern ligands have lowered reaction temperatures from 200°C to 90–110°C.

  • Buchwald-Hartwig: The "Precision Tool" for sterically hindered or highly deactivated substrates where Copper fails. High cost, but highest success rate.

Decision Tree Visualization

RouteSelection Start Target: Substituted Diphenyl Ether CheckEWG Does the Aryl Halide have EWG (NO2, CN, CF3) ortho/para? Start->CheckEWG SNAr Route A: SNAr (Metal-Free, High Temp) CheckEWG->SNAr Yes CheckCost Is Cost/Scalability the primary driver? CheckEWG->CheckCost No Ullmann Route B: Modified Ullmann (Cu-Catalyzed, 90-110°C) CheckCost->Ullmann Yes (Standard) Buchwald Route C: Buchwald-Hartwig (Pd-Catalyzed, High Cost) CheckCost->Buchwald No (Difficult Substrate)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate electronics and project constraints.

Protocol A: Modified Ullmann Condensation (The Workhorse)

Applicability: Electron-neutral or moderately deactivated aryl halides. Scale: 100 g – 1 kg Key Advantage: Low cost of Copper vs. Palladium.

The Chemistry

Traditional Ullmann chemistry requires stoichiometric copper and temperatures >200°C.[1][2] This protocol uses N,N-Dimethylglycine (DMG) or Picolinic Acid as a ligand to solubilize the Cu(I) species, allowing catalysis at 90–110°C.

Reaction Scheme:



Materials & Equipment
  • Reactor: Jacketed glass reactor (1 L to 5 L) with overhead mechanical stirring (critical for slurry handling).

  • Catalyst: CuI (Copper(I) Iodide) - 99.9% purity.

  • Ligand: N,N-Dimethylglycine HCl salt (DMG) or 2-Picolinic acid.

  • Base:

    
     (preferred for reactivity) or 
    
    
    
    (cheaper, requires finer particle size).
  • Solvent: DMSO (dimethyl sulfoxide) or DMF.[1] Note: DMSO accelerates the reaction but is harder to remove.

Step-by-Step Protocol (100 g Scale)
  • Reactor Charging (Solids):

    • To a 2 L reactor flushed with Nitrogen, add the Phenol derivative (1.0 equiv, ~100 g scale) and the Aryl Halide (1.1 equiv).

    • Add

      
       (2.0 equiv). Process Note: Use granular base to prevent "caking" on the bottom, or grind fine if reaction rate is slow.
      
    • Add CuI (0.1 equiv) and Ligand (0.2 equiv).

  • Solvent Addition & Degassing:

    • Add DMSO (5 volumes, ~500 mL).

    • Critical Step: Sparge the slurry with Nitrogen for 15 minutes. Oxygen promotes homocoupling of the phenol and deactivates the Cu(I) catalyst to Cu(II).

  • Reaction:

    • Heat to 100°C.

    • Monitoring: The mixture will likely turn from green/blue to dark brown/black. This color change is diagnostic of active catalyst formation.[3]

    • Monitor by HPLC every 2 hours. Reaction time is typically 12–24 hours.[4]

  • Workup (The "Black Tar" Solution):

    • Challenge: Copper residues are sticky and paramagnetic.

    • Cool to 25°C. Dilute with Ethyl Acetate (10 vol) and Water (10 vol).

    • Copper Removal Step: Add 5% aqueous Ammonia (

      
      ) or 0.5M EDTA  solution to the biphasic mixture. Agitate vigorously for 30 mins.
      
    • Observation: The aqueous layer will turn bright blue (Cu-Ammonia complex).[5] Separate and repeat until the aqueous layer is colorless.[3][6]

  • Purification:

    • Dry organic layer over

      
      , filter through a pad of Silica or Celite to trap residual micro-particulates.
      
    • Concentrate and recrystallize (usually from EtOH/Heptane).

Protocol B: Buchwald-Hartwig Coupling (High Performance)

Applicability: Sterically hindered substrates, aryl chlorides, or when mild conditions are mandatory. Scale: 10 g – 100 g

The Chemistry

Uses Palladium(0) and bulky phosphine ligands to facilitate the reductive elimination of the C-O bond, which is energetically difficult.

Materials
  • Catalyst Source:

    
     or 
    
    
    
    .
  • Ligand: RockPhos or t-BuBrettPhos (specifically designed for ether synthesis).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene (for lower temp) or Xylene.

Step-by-Step Protocol
  • Inert Handling:

    • This reaction is strictly air-sensitive. All solids must be added to the reactor, then evacuated and backfilled with Argon 3x.[4][7]

  • Catalyst Pre-activation (Optional but Recommended):

    • Stir

      
       and Ligand (1:1.2 ratio) in 5 vol of solvent at 60°C for 10 mins to form the active catalytic species 
      
      
      
      before adding substrates.
  • Reaction:

    • Add substrates and base.[7][8] Heat to 90°C.

    • Endpoint: usually < 6 hours.

  • Scavenging:

    • Add SiliaMetS® Thiol or similar metal scavenger resin (5 wt% relative to product) during the cooling phase. Stir for 2 hours. Filter. This is more effective than extraction for Pd removal.

Protocol C: (The Green Route)

Applicability: Aryl fluorides/chlorides with ortho/para


, 

,

. Scale: Scalable to >10 kg.
Optimization for Scale

Unlike the catalytic routes, this is driven by thermodynamics. The key risk is exotherm upon mixing base with the phenol.

  • Controlled Addition:

    • Dissolve Phenol in DMF/DMSO.

    • Add

      
      .[8][9] Wait for 
      
      
      
      evolution to cease.
    • Add the Aryl Fluoride slowly (dropwise) if the substrate is highly reactive to manage heat.

  • Temperature:

    • Usually 80–120°C.

  • Green Workup:

    • Pour into iced water. The product usually precipitates as a solid, avoiding solvent extraction entirely.

Process Safety & Engineering Controls

Scaling from milligram to kilogram introduces specific hazards.

HazardCauseMitigation Strategy
Gas Evolution Carbonate bases release

upon deprotonating phenols.
Do not seal the reactor. Use a bubbler. Add base before heating.
Thermal Runaway

reactions can be highly exothermic.
Dose the electrophile (Aryl Halide) slowly at reaction temperature (Semi-batch mode).
Catalyst Poisoning Thiol or amine impurities in substrates.Recrystallize starting materials. Increase catalyst loading to 2-5 mol% if stalling occurs.
Metal Residues Ineffective phase separation.[3]Use EDTA washes (Cu) or Thiol-scavengers (Pd). Limit for API is often <10 ppm.
Workflow Visualization

Workflow Setup Inert Setup (N2/Argon) Mixing Slurry Generation (Mechanical Stirring) Setup->Mixing Heating Reaction (80-110°C) Monitor HPLC Mixing->Heating Quench Cool & Dilute (EtOAc/Water) Heating->Quench Scavenge Metal Removal (EDTA/Ammonia/Resin) Quench->Scavenge Isolate Crystallization Scavenge->Isolate

Figure 2: Generalized process flow for metal-catalyzed ether synthesis, emphasizing the critical metal scavenging step.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Reaction Stalls at 50% Catalyst death or oxidation.Add 5 mol% fresh catalyst/ligand. Ensure inert atmosphere is maintained.
Blue Aqueous Layer persists High residual Copper.[10]Continue washing with 5%

until aqueous layer is clear.
Low Yield (Ullmann) Poor solubility of base.Switch from

to

or add a phase transfer catalyst (18-Crown-6).
Product is "Oiling Out" Impurities preventing crystallization.Seed the mixture with pure crystal. Switch solvent system (e.g., to IPA/Water).

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines. Accounts of Chemical Research. Link Authoritative source for the Modified Ullmann protocol using amino acid ligands.

  • Burgos, C. H., et al. (2006). Palladium-Catalyzed Synthesis of Aryl Ethers. Angewandte Chemie International Edition. Link Seminal work on Buchwald-Hartwig ether synthesis ligands.

  • BenchChem Technical Support. (2025). Removal of Residual Copper Catalyst from Click Reactions. Link Source for EDTA and Ammonia wash protocols for copper removal.

  • Organic Chemistry Portal. Ullmann Reaction and Recent Literature. Link General reference for reaction mechanisms and ligand variations.

  • Ley, S. V., et al. (2015). Sustainable approaches to SNAr reactions. Organic Process Research & Development. Link Grounding for green chemistry approaches in nucleophilic substitution.

Sources

Application

Application Notes &amp; Protocols: 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline in Advanced Materials Science

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 5-Bromo-2-(2-isopropyl-5-methylphe...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline. While direct literature on the materials science applications of this specific molecule is nascent, its structural motifs—a reactive bromo-aniline core and a bulky, solubilizing phenoxy side group—suggest significant potential in the synthesis of novel polymers with tailored electronic and physical properties. This guide presents scientifically grounded, hypothetical protocols based on established methodologies for analogous compounds.

Introduction: A Molecule of Untapped Potential

5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is an aromatic amine with a unique combination of functional groups. The aniline nitrogen provides a site for polymerization, while the bromine atom offers a handle for cross-coupling reactions, enabling the synthesis of a diverse range of material architectures. The sterically demanding 2-isopropyl-5-methylphenoxy (carvacryl) substituent is anticipated to play a crucial role in enhancing the solubility and processability of polymers derived from this monomer, a significant challenge in the field of conducting and high-performance polymers.

Key Structural Features and Their Implications:

  • Aniline Moiety: Enables oxidative polymerization to form polyaniline-like structures or can be used in polycondensation reactions to form polyimides and other high-performance polymers.

  • Bromo Substituent: A versatile functional group for post-polymerization modification or for use in cross-coupling reactions (e.g., Suzuki, Heck) to create conjugated polymers.

  • 2-isopropyl-5-methylphenoxy Group: This bulky, non-polar side group is expected to disrupt polymer chain packing, thereby increasing solubility in common organic solvents and improving the processability of the resulting materials. This is a critical feature for applications in printable and flexible electronics.

Application I: Solution-Processable Conducting Polymers

The development of soluble conducting polymers is essential for their application in printed electronics, antistatic coatings, and corrosion-resistant layers. The bulky side group of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is hypothesized to yield a soluble polyaniline derivative.

Protocol 1: Synthesis of Poly[5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline] via Oxidative Polymerization

This protocol outlines the chemical oxidative polymerization of the title compound to yield a soluble conducting polymer.

Materials:

  • 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline monomer

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M (dopant and reaction medium)

  • Methanol (for washing)

  • Deionized water

  • Ammonia solution (for de-doping)

Equipment:

  • Jacketed reaction vessel with magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: Dissolve 1.0 g of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline in 50 mL of 1 M HCl in the jacketed reaction vessel.

  • Cooling: Cool the monomer solution to 0-5 °C using the ice bath, with constant stirring.

  • Oxidant Solution Preparation: Separately, dissolve an equimolar amount of ammonium persulfate (APS) in 25 mL of 1 M HCl.

  • Polymerization: Add the APS solution dropwise to the cooled monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, indicating polymerization.

  • Reaction Completion: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.

  • Isolation: Isolate the polymer precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.

  • Drying: Dry the polymer powder in a vacuum oven at 60 °C for 24 hours. The resulting polymer is in its conductive, protonated (emeraldine salt) form.

  • (Optional) De-doping: To obtain the non-conductive emeraldine base form for solubility testing in various organic solvents, suspend the polymer powder in a 0.1 M ammonia solution and stir for 2 hours. Filter, wash with deionized water until the filtrate is neutral, and dry as before.

Expected Outcome:

A dark green (emeraldine salt) or dark blue/purple (emeraldine base) powder. The emeraldine base form is expected to exhibit good solubility in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and chloroform.

Data Presentation: Predicted Polymer Properties
PropertyPredicted Value/CharacteristicRationale
Solubility High in common organic solvents (e.g., NMP, DMF, Chloroform)The bulky 2-isopropyl-5-methylphenoxy side group prevents close chain packing, enhancing solvent-polymer interactions.[1]
Electrical Conductivity 10⁻³ to 10⁻¹ S/cm (doped state)The bulky side group may slightly reduce interchain charge hopping, leading to moderate conductivity compared to unsubstituted polyaniline.
Thermal Stability Decomposition temperature > 300 °CThe aromatic backbone provides inherent thermal stability.[2]
Visualization: Polymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Monomer_Sol Monomer in 1M HCl Cooling Cool to 0-5 °C Monomer_Sol->Cooling APS_Sol APS in 1M HCl Polymerization Dropwise Addition of APS (24h @ 0-5 °C) APS_Sol->Polymerization Cooling->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Wash with HCl, H₂O, MeOH Filtration->Washing Drying Vacuum Drying @ 60 °C Washing->Drying Final_Product Polymer (Emeraldine Salt) Drying->Final_Product

Caption: Oxidative polymerization workflow for the synthesis of a soluble conducting polymer.

Application II: High-Performance Polymers for Electronics and Aerospace

The bromo-aniline functionality can be derivatized to create monomers for high-performance polymers like polyimides. These materials are known for their exceptional thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in microelectronics and aerospace.

Protocol 2: Synthesis of a Novel Polyimide Monomer and Subsequent Polymerization

This two-part protocol describes the conversion of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline into a diamine monomer, followed by polycondensation with a dianhydride to form a polyimide.

Part A: Synthesis of the Diamine Monomer

This step would involve a Suzuki coupling reaction to replace the bromine with another aniline moiety, creating a diamine. A detailed, generalized protocol for such a transformation is beyond the scope of these notes, but would typically involve a palladium catalyst and a suitable bis(boronic acid) or bis(pinacolato)diboron reagent followed by amination. For the purpose of this application note, we will assume the successful synthesis of a hypothetical diamine monomer derived from our starting material.

Part B: Polyimide Synthesis via Polycondensation

Materials:

  • Hypothetical diamine monomer derived from 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet

  • Heating mantle

  • Apparatus for casting thin films (e.g., doctor blade)

Procedure:

  • Monomer Dissolution: In a nitrogen-purged three-neck flask, dissolve an equimolar amount of the diamine monomer in anhydrous NMP.

  • Dianhydride Addition: Slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) precursor forms.

  • Poly(amic acid) Formation: Continue stirring at room temperature for 12 hours to ensure complete formation of the poly(amic acid) solution.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate using a doctor blade to form a thin film.

  • Thermal Imidization: Place the cast film in an oven and subject it to a staged heating program:

    • 80 °C for 1 hour to remove the solvent.

    • 150 °C for 1 hour.

    • 250 °C for 1 hour.

    • 350 °C for 1 hour to ensure complete imidization.

  • Polyimide Film: After cooling to room temperature, the resulting flexible, transparent polyimide film can be peeled off the glass substrate.

Visualization: Polyimide Formation Pathway

G Diamine Diamine Monomer Polyamic_Acid Poly(amic acid) Precursor Diamine->Polyamic_Acid Polycondensation in NMP Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->Polyamic_Acid Polyimide Polyimide Polyamic_Acid->Polyimide Thermal Imidization (Heat)

Caption: Two-step synthesis of a polyimide from a diamine and a dianhydride.

Conclusion

5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline represents a promising, yet underexplored, building block for advanced materials. Its unique structure suggests a pathway to overcoming long-standing challenges in the field of polymer science, particularly the processability of conducting and high-performance polymers. The protocols detailed herein, while based on established chemical principles, provide a foundational framework for future research and development in this exciting area. The successful synthesis and characterization of polymers from this monomer could pave the way for new materials in flexible electronics, advanced coatings, and aerospace applications.

References

  • Huang, J., et al. (2016). United States Patent US 9,284,287 B2.
  • Haider, A. A., & Jasim, L. R. (2024).
  • BenchChem. (2025). Potential Applications of Isopropyl Methyl Anilines in Materials Science: A Technical Guide. BenchChem.
  • IInvestigation of Thermal Performance of Thin Films for Emerging Electronic Applic
  • Borghaei, S. et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.

Sources

Method

Advanced Evaluation of Novel Antimicrobial Agents: From Screening to Mechanism

Application Note & Protocol Guide Part 1: Strategic Overview In the current landscape of antimicrobial resistance (AMR), the development of "related compounds"—specifically cationic antimicrobial peptides (AMPs) , peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Overview

In the current landscape of antimicrobial resistance (AMR), the development of "related compounds"—specifically cationic antimicrobial peptides (AMPs) , peptidomimetics , and synthetic cationic polymers —has moved beyond simple phenotypic screening. Drug development professionals must now demonstrate not just that a compound kills bacteria, but how it does so and whether it remains effective against the sessile (biofilm) state.

This guide moves beyond basic microbiology to provide a rigorous, self-validating framework for evaluating these novel agents. It addresses specific physicochemical challenges, such as the binding of cationic compounds to polystyrene plastics and the interference of divalent cations in standard media.

Part 2: Application Notes & Protocols

Application Note 1: Precision MIC/MBC Determination for Cationic Agents

Context: Standard broth microdilution often fails for cationic amphiphilic compounds due to non-specific binding to plastic surfaces and antagonism by physiological salts. This protocol modifies the CLSI M07 standard to account for these factors, ensuring accurate


/

values.
Experimental Protocol: Modified Broth Microdilution

Objective: Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) with reduced plastic binding.

Materials:

  • Organisms: ESKAPE pathogens (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Verify

    
     (20-25 mg/L) and 
    
    
    
    (10-12.5 mg/L) levels to mimic in vivo ionic strength.
  • Plates: Polypropylene (PP) 96-well round-bottom plates. Do NOT use Polystyrene (PS); cationic peptides bind avidly to PS, artificially inflating MIC values.

Step-by-Step Workflow:

  • Inoculum Preparation (The Direct Colony Suspension Method):

    • Resuspend fresh colonies (18-24h growth) in sterile saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Validation Step: Measure OD600; target range 0.08–0.13.

    • Dilute this suspension 1:150 in CAMHB to achieve

      
       CFU/mL.
      
  • Compound Dilution:

    • Prepare a

      
       stock solution of the test compound in water or DMSO.
      
    • Perform 2-fold serial dilutions in CAMHB within the PP plate (Final volume 50 µL per well).

  • Assay Assembly:

    • Add 50 µL of the diluted inoculum to each well containing compound.

    • Final System:

      
       CFU/mL bacterial density; Compound concentration range typically 64 µg/mL to 0.125 µg/mL.
      
  • Controls (Self-Validation):

    • Growth Control:[1][2][3] Bacteria + Media (No compound). Must be turbid.

    • Sterility Control: Media only. Must be clear.

    • Reference Control: Ciprofloxacin or Vancomycin (CLSI defined ranges).

  • Incubation & Readout:

    • Incubate at 35°C ± 2°C for 16–20 hours (ambient air).

    • MIC Definition: The lowest concentration with no visible growth (no pellet/turbidity).

    • MBC Determination: Plate 10 µL from the MIC well and supramic wells onto agar. MBC is the concentration killing

      
       of the initial inoculum.
      

Data Presentation:

Compound ClassPlate TypeS. aureus MIC (µg/mL)Interpretation
Cationic Peptide (Control)Polystyrene (PS)32False Resistance (Drug lost to plastic)
Cationic Peptide (Control)Polypropylene (PP)4True Potency
Small Molecule AntibioticPolystyrene (PS)1Accurate (Low binding)
Application Note 2: Mechanism of Action – Membrane Permeabilization

Context: Many novel "related compounds" act by disrupting the bacterial cell membrane. Distinguishing this mechanism from metabolic inhibition is critical for toxicity profiling. We use SYTOX Green , a high-affinity nucleic acid stain that is impermeable to live cells but fluoresces bright green upon entering compromised membranes.[4]

Experimental Protocol: Kinetic Membrane Integrity Assay

Objective: Quantify the rate and extent of membrane permeabilization.

Materials:

  • Probe: SYTOX Green (5 mM stock in DMSO).

  • Buffer: HEPES or PBS (pH 7.4). Note: Avoid high phosphate if testing metal-dependent compounds.

  • Instrumentation: Fluorescence plate reader (Ex: 504 nm / Em: 523 nm).

Step-by-Step Workflow:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (

      
      ).
      
    • Wash cells twice in buffer to remove media components (which cause background fluorescence).

    • Resuspend to

      
       (
      
      
      
      CFU/mL).
  • Dye Loading:

    • Add SYTOX Green to the bacterial suspension (Final concentration: 1 µM).

    • Incubate 15 mins in dark. Basal fluorescence should be stable.

  • Kinetic Run:

    • Aliquot 100 µL of cell/dye mix into black-walled 96-well plates.

    • Inject test compound at

      
       MIC.
      
    • Read: Measure fluorescence every 60 seconds for 60 minutes.

  • Controls:

    • 0% Permeabilization: Buffer + Cells + Dye (Background).

    • 100% Permeabilization: 70% Isopropyl Alcohol or 0.1% Triton X-100 treated cells.

Visualization (DOT Diagram):

MembraneMechanism Compound Cationic Compound Membrane Bacterial Membrane Compound->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Insertion & Disruption Sytox SYTOX Green (Extracellular) Pore->Sytox Allows Entry DNA Intracellular DNA Sytox->DNA Intercalation Signal Fluorescence (523 nm) DNA->Signal Emission

Caption: Kinetic pathway of SYTOX Green assays. The compound compromises the membrane, allowing the dye to enter and bind DNA, generating a fluorescent signal.

Application Note 3: Anti-Biofilm Activity (The O'Toole Method)

Context: Compounds effective against planktonic cells often fail against biofilms due to the exopolysaccharide (EPS) matrix. This protocol uses the standard Crystal Violet (CV) assay to measure biomass reduction.

Experimental Protocol: Biofilm Inhibition & Eradication

Objective: Differentiate between inhibition (preventing formation) and eradication (destroying established biofilm).[5][6]

Materials:

  • Stain: 0.1% Crystal Violet in water.[5][6][7]

  • Solubilizer: 30% Acetic Acid.[6][7][8]

  • Plate: Flat-bottom polystyrene (tissue culture treated).

Step-by-Step Workflow (Eradication Mode):

  • Biofilm Establishment:

    • Inoculate 100 µL of bacteria in Tryptic Soy Broth (TSB) + 1% Glucose into wells.

    • Incubate 24h at 37°C (static) to form mature biofilm.

  • Treatment:

    • Gently aspirate media (do not touch the bottom). Wash

      
       with PBS.
      
    • Add media containing test compound (serial dilutions).

    • Incubate 24h.[5][9]

  • Staining (The O'Toole Protocol):

    • Discard media.[9] Wash wells

      
       with water by submersion  in a tray (pipetting dislodges biofilm).[9]
      
    • Add 125 µL 0.1% Crystal Violet.[5][6][7] Incubate 15 min at Room Temp.[7][8]

    • Wash

      
       with water.[6][7] Dry plate inverted.
      
  • Quantification:

    • Add 125 µL 30% Acetic Acid to solubilize the dye.[7]

    • Transfer contents to a new plate (to avoid reading scratches/residue).

    • Read Absorbance at 550 nm (

      
      ).[7]
      

Visualization (DOT Diagram):

BiofilmWorkflow Inoc Inoculation (TSB + Glucose) Growth 24h Incubation (Static) Inoc->Growth Treat Add Compound (Challenge) Growth->Treat Wash Submersion Wash (Remove Planktonic) Treat->Wash Stain Crystal Violet Stain Wash->Stain Read Solubilize & Read (OD 550nm) Stain->Read

Caption: Step-by-step workflow for the Crystal Violet biofilm eradication assay (O'Toole method).

Part 3: References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[10][11] [Link]

  • O'Toole, G. A. (2011).[7][8] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE), (47), 2437. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling of Aniline Derivatives

Executive Summary Aniline and its substituted derivatives serve as critical intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] However, many aniline derivatives are classified as Genotoxic Imp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aniline and its substituted derivatives serve as critical intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] However, many aniline derivatives are classified as Genotoxic Impurities (GTIs) or "cohort of concern" compounds under ICH M7 guidelines due to their DNA-reactive potential [1].

This application note provides a comprehensive framework for the impurity profiling of aniline derivatives. Unlike standard assay methods, impurity profiling requires high-resolution separation of structurally similar isomers (positional isomers of chloro-, nitro-, and methyl-anilines) and high-sensitivity detection. We present a self-validating workflow utilizing Reversed-Phase HPLC (RP-HPLC) with a focus on pH-dependent selectivity and solid-phase extraction (SPE) for trace enrichment.

Scientific Foundation: The "pH Switch" Strategy

Physicochemical Context

The separation of aniline derivatives is governed by their ionization state. Aniline is a weak base with a pK


 of approximately 4.6.
  • At pH < 3.0: Aniline exists predominantly as the anilinium ion (

    
    ). In this state, it is highly polar and exhibits poor retention on standard C18 columns, often eluting in the void volume.
    
  • At pH > 6.0: Aniline exists as a neutral molecule. Hydrophobic interactions with the stationary phase dominate, resulting in increased retention and better peak shape.

Expert Insight: While high pH maximizes retention, traditional silica columns degrade above pH 8.0. Therefore, the "Sweet Spot" for aniline profiling is pH 6.5 – 7.5 , using phosphate or ammonium acetate buffers. This ensures the analyte is neutral for retention while maintaining column longevity [2].

Stationary Phase Selection

While C18 is the workhorse, it often fails to separate positional isomers (e.g., m-chloroaniline vs. p-chloroaniline).

  • C18 (Octadecyl): Separates primarily by hydrophobicity.

  • Phenyl-Hexyl / Biphenyl: Offers

    
     interactions. This is superior for aniline derivatives, as the electron-donating/withdrawing nature of substituents (like -NO
    
    
    
    or -Cl) significantly alters the
    
    
    -cloud electron density, creating separation selectivity that C18 cannot achieve.

Method Development Decision Logic

The following diagram outlines the logical flow for selecting the optimal separation conditions based on the specific impurity profile.

MethodDevelopment Start Start: Define Impurity Profile Isomers Are Positional Isomers Present? (e.g., o-, m-, p-) Start->Isomers C18 Select C18 Column (High Carbon Load) Isomers->C18 No Phenyl Select Phenyl-Hexyl or Biphenyl Column Isomers->Phenyl Yes (Critical) Buffer Buffer Selection C18->Buffer Phenyl->Buffer MS_Compat MS Compatible? Buffer->MS_Compat Phos Phosphate Buffer (pH 7.0, 20mM) MS_Compat->Phos No (UV Only) Amm Ammonium Acetate (pH 6.8, 10mM) MS_Compat->Amm Yes (LC-MS) Gradient Gradient Optimization (5% -> 95% Organic) Phos->Gradient Amm->Gradient

Figure 1: Decision tree for HPLC method development specific to aniline derivatives.

Experimental Protocols

Protocol A: Sample Preparation (Trace Enrichment)

For trace impurity profiling (ppm levels), direct injection is often insufficient. We utilize Mixed-Mode Cation Exchange (MCX) SPE. This exploits the basicity of aniline for 100% selectivity against neutral matrix interferences.

Reagents:

  • Conditioning Solvent: Methanol

  • Equilibration Buffer: 0.1% Formic Acid in Water (pH ~2.5)

  • Wash Solvent: Methanol (removes neutrals)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

Step-by-Step Workflow:

  • Acidification: Dilute sample in water and adjust to pH < 3.0 using Formic Acid. Reason: This protonates anilines (

    
    ), allowing them to bind to the cation-exchange sorbent.
    
  • Conditioning: Pass 3 mL Methanol followed by 3 mL Equilibration Buffer through the MCX cartridge.

  • Loading: Load acidified sample at 1 mL/min. Anilines bind; neutrals may bind via hydrophobic mechanisms.

  • Wash 1 (Acidic): 2 mL 0.1% Formic Acid.

  • Wash 2 (Organic): 2 mL 100% Methanol. Critical Step: This removes neutral impurities. The protonated anilines remain "locked" to the sorbent via ionic retention.

  • Elution: 2 mL of 5%

    
     in Methanol. Reason: The base neutralizes the anilinium ion, breaking the ionic bond and releasing the purified anilines.
    
  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    
Protocol B: Instrumental Method (HPLC-PDA)

This general protocol is designed to separate aniline from common impurities like nitroaniline and chloroaniline.

ParameterSetting / Description
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 - 20 µL
Detection PDA: 240 nm (General), 280 nm (Specific for some substituted anilines)

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Initial Hold
2.0 95 5 End Initial Hold
15.0 40 60 Linear Gradient
20.0 10 90 Wash
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | Stop |

Data Analysis & Validation

System Suitability Criteria

To ensure the trustworthiness of the data, the following criteria must be met before running sample batches.

ParameterAcceptance LimitRationale
Resolution (

)
> 2.0 between critical pairEssential for quantitation of closely eluting isomers.
Tailing Factor (

)
< 1.5Anilines interact with residual silanols; high tailing indicates column aging or improper pH.
Precision (RSD) < 2.0% (n=6)Verifies injector and pump stability.
Signal-to-Noise > 10 (for LOQ)Critical for trace impurity analysis (ICH Q2).
Impurity Profiling Logic

The following diagram illustrates how to interpret the resulting chromatogram based on retention behavior relative to the parent aniline peak.

ImpurityLogic Aniline Parent Aniline Peak (Reference) Early Early Eluting Impurities (More Polar) Aniline->Early t_R < Aniline Late Late Eluting Impurities (More Hydrophobic) Aniline->Late t_R > Aniline Hydroxyl Hydroxy-anilines (Aminophenols) Early->Hydroxyl Diamines Phenylenediamines Early->Diamines Halo Chloro/Bromo-anilines Late->Halo Nitro Nitroanilines Late->Nitro Dimers Azo Dimers (Oxidation Products) Late->Dimers

Figure 2: Relative retention logic for identifying unknown impurities based on chemical modifications.

Troubleshooting Guide

Issue 1: Severe Peak Tailing

  • Cause: Interaction between the basic amine of aniline and acidic silanol groups on the silica support.

  • Solution: Ensure buffer concentration is at least 20 mM. If using a C18 column, switch to a "Base-Deactivated" (end-capped) column. Alternatively, add 5-10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker [3].

Issue 2: Retention Time Drift

  • Cause: pH instability. Aniline retention is highly sensitive to pH changes near its pK

    
     (4.6).
    
  • Solution: Strictly control mobile phase pH. A shift of 0.1 pH units can significantly alter selectivity if working near pH 5.0. Working at pH 7.0 provides a robust plateau.

Issue 3: "Ghost" Peaks

  • Cause: Carryover of hydrophobic dimers (azo compounds) from previous runs.

  • Solution: Ensure the gradient wash step (90% B) is long enough (at least 3-5 column volumes) to elute highly retained oxidation products.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3][4][5] International Council for Harmonisation. 2023.[2][4]

  • Moravek . Exploring the Role of pH in HPLC Separation. Moravek Application Guide.

  • Thermo Fisher Scientific . Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[6] Application Note.

  • BenchChem . HPLC method development for separation of aniline isomers.[7][8][9] Protocol Database.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ullmann Condensation &amp; Cross-Coupling

Current Status: SYSTEM ACTIVE Ticket Queue: OPEN Operator: Senior Application Scientist, Process Chemistry Division Mission Statement Welcome to the Ullmann Reaction Technical Support Hub. Unlike palladium-catalyzed coup...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Ticket Queue: OPEN Operator: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Ullmann Reaction Technical Support Hub. Unlike palladium-catalyzed couplings, Copper-catalyzed C-N, C-O, and C-S bond formations (Ullmann-Ma type) are notoriously sensitive to "invisible" variables—ligand loading, base solubility, and trace moisture. This guide moves beyond textbook mechanisms to address the specific failure modes and impurity profiles encountered in high-stakes drug development.

Module 1: Diagnostic Triage – "What is this Impurity?"

Before optimizing, you must identify the enemy. In Ullmann condensations, side products often co-elute with the desired product or precipitate unexpectedly.

Table 1: Common Impurity Profiles in Cu-Catalyzed Couplings

Impurity TypeLC-MS Signature (

)
Retention Time TrendVisual IndicatorRoot Cause Category
Hydrodehalogenation

Shifts Earlier (more polar)NoneH-Source Contamination / Radical Pathway
Homocoupling (Biaryl)

Shifts Later (very non-polar)Sometimes crystalline precipitateOxidative Dimerization (Oxygen leak)
Ligand Arylation

Variable (Check Ligand UV)Loss of catalyst activityLigand/Substrate Mismatch
Oxidative Coupling

VariableDarkening of reaction mixtureOxygen leak + Base
Residual Copper N/A (Check UV/Color)Smearing / Baseline noiseBlue/Green tint in productIneffective Workup
Module 2: Mechanistic Root Cause Analysis
1. The Hydrodehalogenation Trap (Ar-X

Ar-H)
  • The Symptom: You observe the aryl halide being reduced to the parent arene.[1]

  • The Mechanism: This is rarely a simple protonation. In modern ligand-assisted Ullmann systems (e.g., using diamines or oxalamides), this often proceeds via a radical intermediate or, more commonly, via

    
    -hydride elimination  from an alkoxide base or solvent.
    
  • Troubleshooting:

    • Solvent Check: Are you using alcohol-containing solvents or bases (e.g., NaOMe) with

      
      -hydrogens? Switch to inorganic bases (
      
      
      
      ,
      
      
      ) and non-protic solvents (DMSO, NMP, Dioxane).
    • Water Content: While modern ligands tolerate some moisture, excessive water at high temperatures (

      
      ) promotes hydrodehalogenation.
      
2. Homocoupling (The "Oxygen Leak" Indicator)
  • The Symptom: Formation of Ar-Ar biaryls.

  • The Mechanism: Copper(I) is easily oxidized to Copper(II) by air. Two Ar-Cu(II) species can disproportionate or reductively eliminate to form the biaryl.

  • The Fix: This is your "canary in the coal mine" for inert atmosphere failure. Degas solvents vigorously (sparging with Argon for 20 mins > sonication).

3. The "Blue Product" Phenomenon (Residual Copper)
  • The Symptom: Your isolated solid is blue, green, or grey, and NMR shows broad peaks (paramagnetic broadening).

  • The Mechanism: Copper coordinates strongly to nitrogen and sulfur heterocycles. Standard silica chromatography is often insufficient to break this chelation.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the "Impurity Fork"—the specific points in the catalytic cycle where the reaction deviates from the productive pathway.

UllmannImpurityMap Start Start: Ar-X + Nucleophile CuI Cu(I)-Ligand Complex Start->CuI + Base, Heat OxAdd Oxidative Addition (L-Cu(III)-Ar-X) CuI->OxAdd Rate Limiting Step Imp_Lig Impurity: N-Aryl Ligand [Catalyst Death] CuI->Imp_Lig Ligand acts as Nucleophile Imp_Homo Impurity: Biaryl (Ar-Ar) [Homocoupling] OxAdd->Imp_Homo + O2 (Oxidation) Imp_Red Impurity: Ar-H [Hydrodehalogenation] OxAdd->Imp_Red + H-Source (Solvent/H2O) Product Desired Product (Ar-Nuc) OxAdd->Product + Nucleophile Reductive Elimination

Figure 1: The "Impurity Fork" in the Ullmann Catalytic Cycle. Note that Oxygen and H-Sources are the primary diverters of the intermediate.

Module 4: Standard Operating Procedures (SOPs)
SOP-01: The "Chelation Wash" (Copper Removal)

Standard aqueous workups (Water/Brine) often fail to remove Cu from polar heterocycles. Use this protocol instead.

Reagents:

  • EDTA (Disodium ethylenediaminetetraacetate)

  • Ammonium Hydroxide (

    
    , 28-30%)
    

Protocol:

  • Dilute the reaction mixture with EtOAc or DCM (depending on solubility).

  • Wash 1: Prepare a 5% aqueous solution of EDTA (

    
     salt). Shake vigorously for 5 minutes . (The aqueous layer should turn bright blue).
    
  • Wash 2: Repeat EDTA wash until the aqueous layer is colorless.[2]

  • Alternative (For acid-sensitive substrates): Wash with 10% aqueous

    
     saturated with 
    
    
    
    . The ammonia competitively binds Cu, forming
    
    
    (deep blue).
  • Dry organic layer over

    
     and filter.[2]
    
  • Polishing: If color persists, treat the organic solution with SiliaMetS® Thiol or QuadraPure™ TU resin (stir for 30 mins, then filter).

SOP-02: Reaction Setup (Order of Addition)

Incorrect mixing order is a leading cause of "dead catalyst" (Ligand Arylation).

Correct Sequence:

  • Add Solid Reagents: Aryl Halide, Nucleophile, Base (

    
    ), and Copper Source (CuI).[3]
    
  • Evacuate and Backfill: Cycle Argon/Vacuum 3 times.

  • Add Solvent (Sparged).

  • Add Ligand Last (Liquid): Inject the ligand (e.g., diamine) after the solvent is added but before heating.

    • Why? Mixing Ligand + Aryl Halide + Heat without the Nucleophile/Base ready can lead to the ligand reacting with the aryl halide.

Module 5: Troubleshooting Logic Tree

Use this flow to determine your next move when a reaction fails.

TroubleshootingFlow Q1 Issue: Low Yield / Impurities Q2 Is the SM consumed? Q1->Q2 NoRxn Check Catalyst Activation Q2->NoRxn No CheckImp Identify Major Impurity Q2->CheckImp Yes Solubility Action: Switch Ligand (Try Oxalamide vs Diamine) NoRxn->Solubility Biaryl Biaryl (Homocoupling) CheckImp->Biaryl Reduction Ar-H (Hydrodehalogenation) CheckImp->Reduction BlueSolid Product is Blue/Green CheckImp->BlueSolid FixO2 Action: Degas Solvent Check Inert Lines Biaryl->FixO2 FixDry Action: Dry Solvent/Base Add Radical Scavenger Reduction->FixDry FixCu Action: EDTA Wash or NH4OH/NH4Cl Wash BlueSolid->FixCu

Figure 2: Decision Matrix for Ullmann Reaction Troubleshooting.

References
  • Mechanism & Ligand Effects: Tella, E., et al. "Copper-Catalyzed Arylation of Nucleophiles: Ligand Effect on Selectivity." Chemistry – A European Journal, 2020.

  • Hydrodehalogenation Insights: Monnier, F., & Taillefer, M. "Catalytic C-N, C-O, and C-S Bond Formation with Copper." Angewandte Chemie International Edition, 2009.

  • Copper Removal Protocols: "Removal of Copper Residues from Organic Compounds." Organic Process Research & Development (OPRD), 2016.

  • Ullmann-Ma Coupling Advances: Ma, D., et al. "CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines." Journal of the American Chemical Society, 2015.

  • General Troubleshooting: "Ullmann Reaction: Mechanism and Side Reactions." Organic Chemistry Portal.

Sources

Optimization

Module 1: Strategic Method Selection (The Decision Matrix)

Technical Support Center: Diaryl Ether Synthesis Optimization Welcome to the Advanced Synthesis Support Module. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diaryl Ether Synthesis Optimization

Welcome to the Advanced Synthesis Support Module. I am Dr. Aris, Senior Application Scientist. This guide is structured to troubleshoot, optimize, and validate your C–O bond formation workflows. We move beyond "recipe following" to "reaction engineering"—understanding the why behind the how to ensure reproducibility and high yields.

Before optimizing conditions, ensure you are using the correct catalytic engine for your specific substrates.

User Query: "I have an electron-deficient phenol and an aryl bromide. Should I use Ullmann or Buchwald-Hartwig conditions?"

Scientist’s Response: For electron-deficient phenols, Nucleophilic Aromatic Substitution (SNAr) should be your first check if the aryl halide is highly activated (e.g., p-nitro, o-nitro). If not, Buchwald-Hartwig (Pd) is generally superior to Ullmann (Cu) for electron-poor nucleophiles because the reductive elimination step in Pd-catalysis is less sensitive to the nucleophilicity of the phenol compared to the copper system.

Decision Logic Visualization:

MethodSelection Start Start: Define Substrates CheckSNAr Is Aryl Halide highly activated? (e.g., o/p-NO2, CN) Start->CheckSNAr SNAr Method A: SNAr (Base only, No Metal) CheckSNAr->SNAr Yes CheckBoronic Is the electrophile a Boronic Acid? CheckSNAr->CheckBoronic No ChanLam Method B: Chan-Lam (Cu(OAc)2, Air, RT) CheckBoronic->ChanLam Yes CheckCost Is Cost/Scale the primary constraint? CheckBoronic->CheckCost No (Aryl Halide) Ullmann Method C: Ullmann Coupling (CuI, Ligand, Heat) CheckCost->Ullmann Yes (Cheap) Buchwald Method D: Buchwald-Hartwig (Pd, Bulky Ligand, Mild Heat) CheckCost->Buchwald No (High Value/Complex)

Caption: Logical workflow for selecting the optimal C-O bond formation strategy based on substrate electronics and economic constraints.

Module 2: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][2]

Core Concept: The rate-limiting step in C–O coupling is often reductive elimination . Unlike C–N coupling, the Pd–O bond is strong and the resulting ether is sterically demanding. You must use bulky, electron-rich ligands to destabilize the Pd(II) intermediate and force the product out.

Troubleshooting & FAQs

Q1: My reaction turns black immediately upon heating and yields are <10%.

  • Diagnosis: "Pd-Black" formation indicates catalyst decomposition. Your ligand is likely detaching from the metal center, or you have insufficient ligand concentration.

  • The Fix:

    • Ligand Choice: Switch to biaryl phosphine ligands specifically designed for ethers, such as RockPhos or tBuBrettPhos [1]. These provide the necessary steric bulk.

    • Ratio: Ensure a Ligand:Pd ratio of at least 1.2:1 (monodentate) or optimize the precatalyst loading.

    • Precatalysts: Stop using Pd2(dba)3 + Ligand in situ. Switch to G3-precatalysts (e.g., tBuBrettPhos Pd G3). These activate rapidly and ensure a 1:1 Pd:Ligand ratio active species.

Q2: I am seeing significant hydrodehalogenation (reduction of Ar-X to Ar-H).

  • Diagnosis: This is often caused by the presence of alcohols (used as solvent) or hydridic impurities, combined with a difficult reductive elimination step.

  • The Fix:

    • Solvent: Switch to non-protic, non-polar solvents like Toluene or Xylenes . Avoid DMF/DMA if possible, as they can decompose to form reducing species at high temps.

    • Temperature: Lower the temperature. If the catalyst is active enough (e.g., RockPhos), you can often run at 60–80°C instead of 100°C+.

Protocol: Optimized Pd-Catalyzed Etherification Self-Validation Check: The reaction mixture should remain a clear, homogeneous orange/red/brown solution. Black precipitate = Failure.

ParameterRecommendation
Catalyst RockPhos Pd G3 (1–2 mol%) or tBuBrettPhos Pd G3
Solvent Toluene (Anhydrous)
Base K3PO4 (weaker, for sensitive groups) or Cs2CO3
Concentration High concentration (0.5 M – 1.0 M) favors intermolecular coupling over side reactions.
Atmosphere Argon/Nitrogen (Strictly O2 free to protect the phosphine).

Module 3: Copper-Catalyzed Coupling (Ullmann-Type)

Core Concept: Modern Ullmann chemistry is ligand-accelerated .[1] The "classic" copper bronze method is obsolete for fine chemicals. Ligands increase the solubility of the copper species and lower the activation energy for oxidative addition.

Troubleshooting & FAQs

Q3: The reaction works for aryl iodides but fails completely for aryl bromides.

  • Diagnosis: Aryl bromides are less reactive in oxidative addition. Your catalytic system lacks sufficient electron density.

  • The Fix: Use N,N-bidentate ligands (e.g., diamines like DMEDA) or N,O-ligands (e.g., N-methylglycine/Sarcosine) [2].

  • Advanced Tip: For difficult aryl bromides, switch to oxalamide ligands (e.g., BTMPO), which have shown high efficacy for aryl chlorides and bromides at lower temperatures [3].

Q4: My yield varies wildly between batches (20% to 80%).

  • Diagnosis: This is the "Copper Curse." It is usually due to:

    • Particle Size: If using K3PO4, the mesh size matters. Finely ground base reacts faster.

    • Moisture: Cu-catalysis is inhibited by water (unlike Pd, which tolerates trace water).

    • Oxidation: Cu(I) oxidizing to Cu(II) (inactive) before the reaction starts.

  • The Fix (Self-Validating Protocol):

    • Visual Check: The catalyst (CuI) should be white/off-white. If it is green/brown, wash it or buy fresh.

    • Additives: Add 5-10 mol% ascorbic acid to the reaction. This acts as a reducing agent to keep Copper in the Cu(I) state in situ.

Mechanistic Visualization (Ullmann Cycle):

UllmannCycle LCuI L-Cu(I)-X (Active Species) OxAdd Oxidative Addition (Ar-X) LCuI->OxAdd Int1 L-Cu(III)-Ar-X OxAdd->Int1 LigEx Ligand Exchange (Ar-OH + Base) Int1->LigEx Int2 L-Cu(III)-Ar-OPh LigEx->Int2 RedElim Reductive Elimination (Form Ar-O-Ar) Int2->RedElim RedElim->LCuI

Caption: Simplified catalytic cycle for Ligand-Accelerated Ullmann coupling showing the critical Cu(I)/Cu(III) shuttle.

Module 4: Workup & Purification (Metal Removal)

User Query: "I have the product, but it's contaminated with metal residues. How do I clean it for biological testing?"

Scientist’s Response: Standard silica columns often fail to remove trace Pd/Cu complexes because they streak. You must use chemical scavenging.

Protocol: Trace Metal Removal

  • For Copper (Ullmann):

    • The Wash: Wash the organic layer with 10% aqueous ethylenediamine or NH4OH:NH4Cl (1:1) buffer.

    • Visual Validation: The aqueous layer will turn deep blue (formation of [Cu(NH3)4]2+). Repeat until the aqueous layer is colorless.[2]

  • For Palladium (Buchwald):

    • The Scavenger: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) to the organic solution before concentration. Stir for 30 mins at 40°C. Filter through Celite.

    • Why: The thiol groups bind Pd with high affinity, precipitating it out of solution [4].

References

  • Burgos, C. H., et al. (2006).[3] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie International Edition.

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols." Accounts of Chemical Research.

  • Taillefer, M., et al. (2009). "Copper-Catalyzed Ullmann Condensation: The 'Oxalamide' Effect." Chemistry – A European Journal.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline

Welcome to the technical support center for the synthesis and purification of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis of this valuable diaryl ether amine intermediate.

Section 1: Synthesis & Reaction Optimization

The synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is typically achieved via a cross-coupling reaction. The two most common and effective methods are the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice between these methods often depends on available catalysts, ligands, and the desired reaction conditions.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Ullmann condensation reaction is giving a very low yield. What are the most likely causes?

A1: Low yields in the Ullmann condensation for this specific transformation often stem from a few critical factors:

  • Catalyst Activity: Traditional Ullmann reactions often required harsh conditions (high temperatures >200 °C) and stoichiometric amounts of copper.[1] Modern, modified Ullmann reactions utilize a catalytic amount of a copper(I) salt (e.g., CuI) and a ligand to facilitate the reaction under milder conditions.[2] If your yield is low, the first step is to ensure your Cu(I) source is active and not oxidized to Cu(II).

  • Ligand Choice: Ligands are crucial for solubilizing the copper catalyst and facilitating the coupling. For C-O bond formation, N,N- or N,O-chelating ligands are known to be effective.[3] Consider screening ligands such as L-proline or N,N-dimethylglycine, which have been shown to improve yields in Ullmann couplings.

  • Base Selection: The choice of base is critical. An inexpensive base like K₂CO₃ can be effective, but for many systems, a stronger base like Cs₂CO₃ is required to efficiently deprotonate the phenol (thymol). The solubility of the base in the reaction solvent also plays a significant role.

  • Reaction Temperature: While modern methods are milder, the Ullmann condensation still typically requires elevated temperatures (often in the range of 100-140 °C). If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to side reactions like dehalogenation.[4]

Q2: I am considering the Buchwald-Hartwig amination as an alternative. What are the advantages and key parameters for this reaction?

A2: The Buchwald-Hartwig amination is an excellent alternative to the Ullmann condensation, often providing higher yields under milder conditions and with greater functional group tolerance.[5][6] It is a palladium-catalyzed cross-coupling reaction.

  • Advantages: Generally proceeds at lower temperatures (80-110 °C), has a broader substrate scope, and is often more tolerant of other functional groups in the starting materials.

  • Key Parameters:

    • Palladium Precatalyst: A Pd(0) source is required. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be a pre-formed complex.

    • Ligand: This is the most critical component. Due to the steric hindrance from the isopropyl group on the thymol moiety and the ortho-substituent on the aniline, a bulky, electron-rich phosphine ligand is essential. Ligands like XPhos or BrettPhos are specifically designed for coupling sterically hindered substrates.[7][8]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9]

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard choices. The presence of water can significantly impact the reaction, sometimes beneficially, but it must be controlled.[10]

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to troubleshoot low-yield issues in the synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry (Aniline, Phenol, Base) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions ullmann_path Ullmann Condensation Issues check_conditions->ullmann_path Using Ullmann bh_path Buchwald-Hartwig Issues check_conditions->bh_path Using Buchwald-Hartwig ullmann_catalyst Optimize Cu Catalyst & Ligand (e.g., CuI with L-Proline) ullmann_path->ullmann_catalyst bh_catalyst Optimize Pd Precatalyst & Ligand (e.g., Pd(OAc)2 with XPhos) bh_path->bh_catalyst ullmann_base Screen Bases (K2CO3, Cs2CO3) ullmann_catalyst->ullmann_base ullmann_temp Adjust Temperature (100-140°C) ullmann_base->ullmann_temp outcome Improved Yield ullmann_temp->outcome bh_base Use Strong, Non-nucleophilic Base (NaOtBu, LiHMDS) bh_catalyst->bh_base bh_solvent Ensure Anhydrous Solvent (Toluene, Dioxane) bh_base->bh_solvent bh_solvent->outcome

Caption: A flowchart for diagnosing and resolving low-yield problems.

Q3: I am observing a significant side product that appears to be the dehalogenated starting material (2-(2-isopropyl-5-methylphenoxy)aniline). How can I prevent this?

A3: Hydrodehalogenation is a known side reaction in both Ullmann and Buchwald-Hartwig couplings.[4] It occurs when the aryl halide is reduced instead of undergoing the desired coupling reaction. Several factors can promote this:

  • Reaction Temperature: Excessively high temperatures can favor reductive pathways. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Source of Hydride: The hydride source can be trace water, the solvent, or even the amine or phenol starting materials. Ensuring the use of a dry, high-purity solvent is critical.

  • Base: Certain bases or impurities within the base can facilitate this reduction.

  • For Buchwald-Hartwig: An unproductive side reaction can be beta-hydride elimination from the palladium amide intermediate, which can lead to the formation of the dehalogenated arene.[5]

To minimize this side product, carefully control the reaction temperature, ensure all reagents and solvents are anhydrous, and degas the reaction mixture thoroughly to remove oxygen.

Section 2: Work-up & Purification

Proper work-up and purification are critical for obtaining 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline with high purity. The primary methods are recrystallization and column chromatography.

Frequently Asked Questions (FAQs) - Purification

Q1: What is a good starting point for developing a recrystallization procedure for this compound?

A1: The goal of recrystallization is to find a solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or colder temperatures.[11] For a molecule like 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline, which has both polar (amine) and non-polar (large aromatic and alkyl groups) characteristics, a mixed solvent system is often ideal.[12]

A good starting point would be a polar solvent in which the compound is soluble, paired with a non-polar solvent in which it is less soluble.

  • Recommended Solvent System: An ethanol/water or isopropanol/water mixture is a highly effective choice for many substituted anilines.[13]

  • General Procedure:

    • Dissolve the crude product in a minimal amount of the hot alcohol (e.g., ethanol).

    • While the solution is still hot, add water dropwise until you observe persistent cloudiness.

    • Add a few more drops of hot alcohol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:

  • Add more of the "good" solvent: This keeps the compound dissolved at a slightly lower temperature.

  • Lower the temperature before inducing crystallization: Ensure the solution cools below the melting point of your compound before crystal growth begins.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Use a different solvent system: The current system may not be appropriate. Experiment with other systems like ethyl acetate/hexanes.

Q3: I'm struggling to separate my product from a closely-related impurity using column chromatography. What can I do to improve the separation?

A3: Effective column chromatography relies on the differential interaction of compounds with the stationary and mobile phases.[14] If you have co-eluting impurities, consider the following:

  • Optimize the Solvent System (Mobile Phase): The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate.[15] If your product and impurity have very similar Rf values, try a solvent system with different polarity characteristics (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).

  • Add a Modifier: For basic compounds like anilines that can streak on acidic silica gel, adding a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent can significantly improve peak shape and resolution.[16]

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina can sometimes provide different selectivity compared to silica gel. For very challenging separations, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water) might be effective.[10]

  • Improve Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles. Dissolve your crude product in a minimal amount of solvent before loading it onto the column in a narrow band. Overloading the column is a common cause of poor separation.[17]

Purification Workflow Diagram

This diagram illustrates the general workflow for purifying the crude product.

Purification_Workflow Purification Workflow start Crude Product workup Aqueous Work-up (e.g., wash with brine) start->workup dry Dry Organic Layer (e.g., MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purity_check Assess Purity (TLC, 1H NMR) concentrate->purity_check high_purity High Purity (>95%) purity_check->high_purity Yes low_purity Low Purity / Impurities Present purity_check->low_purity No final_product Pure Product high_purity->final_product recrystallize Recrystallization (e.g., EtOH/Water) low_purity->recrystallize If crystalline solid column Column Chromatography (Silica Gel, Hexanes/EtOAc) low_purity->column If oily or complex mixture recrystallize->final_product column->final_product

Caption: A decision tree for the purification of the crude product.

Section 3: Purity & Analysis FAQs

Confirming the identity and purity of the final product is a critical final step.

Q1: What are the expected chemical shifts in the ¹H NMR spectrum for 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline?

ProtonsPredicted δ (ppm)MultiplicityIntegrationNotes
Aromatic (Aniline Ring)6.8 - 7.2m3HThe bromine and phenoxy group will influence these shifts.
Aromatic (Phenoxy Ring)6.5 - 7.0m3HProtons on the thymol ring.
NH₂ (Amine)~3.5 - 4.5br s2HShift can be variable and depends on solvent and concentration.
CH (Isopropyl)~3.0 - 3.4septet1HCoupled to the 6 methyl protons.
CH₃ (Phenoxy Ring)~2.2 - 2.4s3HMethyl group on the thymol ring.
CH₃ (Isopropyl)~1.1 - 1.3d6HDoublet due to coupling with the isopropyl CH.

Note: These are estimated values. The actual spectrum should be compared to the starting materials to confirm the formation of the C-O bond.

Q2: How can I set up an HPLC method to assess the purity of my final product?

A2: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your compound. A reverse-phase method is typically suitable for this molecule.

  • Column: A C18 column is a standard choice for reverse-phase chromatography.[14]

  • Mobile Phase: A gradient elution using acetonitrile and water is a good starting point. Both solvents should be modified with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the aniline is protonated, which generally leads to better peak shape.

  • Detector: A UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm) is standard.

  • Sample Preparation: Dissolve a small amount of your product in the mobile phase or a compatible solvent like acetonitrile.

A typical gradient might be:

Time (min)% Acetonitrile% Water (with 0.1% Formic Acid)
04060
20955
25955
264060
304060

This method should be optimized based on the separation of any observed impurities.[20]

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed. [Link]

  • ResearchGate. (n.d.). Selective N- and O-arylation of 2-aminophenol. [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]

  • MIT DSpace. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-2-hydroxyaniline. [Link]

  • CHEMISTRY. (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. [Link]

  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

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  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • University of Groningen. (n.d.). The mechanism of the modified Ullmann reaction. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Molecules. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • PubMed. (n.d.). Effect of water on the palladium-catalyzed amidation of aryl bromides. [Link]

  • Thieme. (n.d.). NMR Spectra and Molecular Structure. [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

  • Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Reddit. (2025). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. [Link]

  • ACS Publications. (n.d.). Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature. [Link]

  • Reddit. (2022). Time crunch-- any help with ether synthesis?. [Link]

  • ResearchGate. (n.d.). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). The Mechanism of the Modified Ullmann Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of the modified Ullmann reaction. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • Royal Society of Chemistry. (n.d.). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. [Link]

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Optimization

Stability issues of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline under reaction conditions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline. It provides in-depth troubleshooting guides and freque...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during synthesis, purification, storage, and use in subsequent reactions. The information herein is synthesized from established principles of organic chemistry and data on analogous structures, providing a robust framework for problem-solving.

Overview of Potential Stability Issues

5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline incorporates two key functional moieties that govern its reactivity and stability: a substituted bromoaniline ring and a diaryl ether linkage. The interplay between these groups dictates the compound's susceptibility to degradation under various conditions. The primary areas of concern are:

  • Acid-catalyzed hydrolysis of the ether bond.

  • Oxidation of the electron-rich aniline ring.

  • Photodegradation , leading to colored impurities.

  • Thermal decomposition at elevated temperatures.

  • Side reactions related to residual catalysts from synthesis.

This guide will address how to identify, mitigate, and resolve issues arising from these potential instabilities.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the underlying stability issues.

Issue 1: Reaction Yield is Consistently Low, Accompanied by Phenolic Byproducts.

Question: I am using 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline in a reaction that requires acidic conditions (e.g., pH < 4), and I am observing low yields of my desired product. My work-up reveals the presence of 4-bromo-2-aminophenol and thymol. What is happening and how can I prevent it?

Answer:

This is a classic sign of acid-catalyzed cleavage of the diaryl ether linkage .[1] Ethers are generally stable but can be hydrolyzed under strong acidic conditions, especially at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group.

Mechanism Insight: The protonated ether can then undergo nucleophilic attack by water or other nucleophiles present in the reaction mixture. The cleavage can occur via an S_{N}1 or S_{N}2 pathway, depending on the electronic and steric nature of the aryl groups.[1]

Troubleshooting Protocol:

  • pH Control: The most critical parameter is pH. If possible, adjust your reaction conditions to a less acidic environment (pH > 4). If the reaction chemistry demands a strong acid, use the minimum stoichiometric amount required and keep the reaction temperature as low as possible.

  • Temperature Management: Hydrolysis is significantly accelerated by heat.[1] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature.

  • Anhydrous Conditions: If permissible by the reaction chemistry, using anhydrous acids and solvents can suppress hydrolysis by minimizing the presence of water, the primary nucleophile for this degradation pathway.

  • Protecting Group Strategy: In cases where acidic conditions are unavoidable and harsh, consider a synthetic route where the diaryl ether is formed after the acid-sensitive step.

Issue 2: The Compound or Reaction Mixture Develops a Yellow, Red, or Brown Color Over Time.

Question: My stored sample of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline, which was initially off-white, has turned yellow. Similarly, when I run my reaction, even under neutral or basic conditions, the mixture darkens. What is causing this discoloration?

Answer:

The discoloration is likely due to the oxidation of the aniline moiety . Anilines are electron-rich and susceptible to oxidation by atmospheric oxygen, light, or residual metal catalysts.[2][3] This process often leads to the formation of highly colored conjugated species, such as azo compounds (e.g., azobenzene derivatives) and quinone-imines.

Potential Degradation Pathways:

G cluster_0 Oxidative Degradation Aniline_Derivative 5-Bromo-2-(...)-aniline Radical_Cation Anilinyl Radical Cation Dimerization Dimerization Azoxybenzene Azoxybenzene Derivative Azobenzene Azobenzene Derivative (Colored) Quinone_Imine Quinone-imine (Colored)

Troubleshooting and Prevention:

  • Storage Conditions:

    • Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light, which can photocatalyze oxidation.[4]

    • Temperature: Store at reduced temperatures (e.g., 2-8 °C) to slow the rate of oxidation.

  • Reaction Conditions:

    • Degas Solvents: Before use, degas reaction solvents by sparging with nitrogen or argon to remove dissolved oxygen.

    • Antioxidants: If compatible with your reaction, a small amount of an antioxidant (e.g., BHT) can be added to scavenge radicals.

    • Metal Scavengers: If the compound was synthesized via a copper-catalyzed reaction (Ullmann or Chan-Lam), residual copper can accelerate oxidation.[5][6][7] Purifying the starting material by passing a solution through a plug of silica gel or using a metal scavenger can help.

Issue 3: Multiple Unidentified Impurities Appear in the Chromatogram, Especially in the Presence of Light.

Question: When I analyze my compound by HPLC-UV after leaving it on the benchtop, I see several new peaks that were not there initially. What could be the cause?

Answer:

This observation points towards photodegradation . Aromatic compounds, particularly phenols and anilines, can absorb UV light and undergo complex photochemical reactions.[8][9] The energy from light can promote the molecule to an excited state, leading to bond cleavage, rearrangement, or reaction with other molecules.

Troubleshooting and Mitigation:

  • Minimize Light Exposure: Conduct all experimental manipulations in a fume hood with the sash down and the room lights dimmed, or use yellow lighting. Protect reaction vessels and storage containers from light at all times.

  • Forced Degradation Study: To understand the potential photodegradants, perform a controlled forced degradation study as recommended by ICH guidelines.[4]

    • Expose a dilute solution of the compound to a standardized light source (e.g., providing an overall illumination of not less than 1.2 million lux hours).[4]

    • Analyze the stressed sample by HPLC-UV/MS to identify the major photodegradation products. This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light (amber vial), under an inert atmosphere (argon or nitrogen), and at a reduced temperature (2-8 °C).

Q2: Is this compound stable to strong bases?

A2: While the diaryl ether linkage is generally stable to bases, the aniline proton is acidic and can be removed by very strong bases. At high temperatures, strong bases could potentially promote nucleophilic aromatic substitution, although this is less common for diaryl ethers. Standard inorganic bases like K₂CO₃ or Cs₂CO₃ at moderate temperatures are generally well-tolerated.

Q3: What are common impurities that might be present from the synthesis of this molecule?

A3: If synthesized via an Ullmann or Chan-Lam coupling, common impurities include:

  • Unreacted starting materials: e.g., 4-bromo-2-aminophenol and the corresponding substituted phenol or its boronic acid.

  • Homocoupling products: Symmetrical biaryls formed from the starting materials.

  • Dehalogenated product: 2-(2-isopropyl-5-methylphenoxy)aniline, where the bromine has been replaced by a hydrogen.

  • Phenol byproduct: From the hydrolysis of the boronic acid in Chan-Lam couplings.[10]

It is crucial to distinguish these synthesis-related impurities from actual degradation products.

Q4: How can I analyze the purity of my compound and detect these potential degradation products?

A4: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended approach.[11][12]

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol and water (often with a small amount of acid like formic acid or a buffer) will likely provide good separation.

  • Detection: A photodiode array (PDA) detector is useful for identifying peaks with different UV spectra. Mass spectrometric (MS) detection is invaluable for identifying the molecular weights of unknown impurities and degradation products.

Q5: At what temperature should I expect thermal degradation?

A5: While specific data for this compound is unavailable, related aromatic diamines with aryl ether linkages show high thermal stability.[11] Similarly, dibenzyl ethers can be stable up to 300 °C.[2] Significant thermal decomposition is unlikely under typical reaction conditions (e.g., below 150 °C). However, for high-temperature applications, a thermogravimetric analysis (TGA) is recommended to determine the onset of decomposition.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)
  • Prepare a stock solution of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline in acetonitrile at 1 mg/mL.

  • In a clean vial, add 1 mL of the stock solution and 1 mL of 1N HCl.

  • In a control vial, add 1 mL of the stock solution and 1 mL of purified water.

  • Heat both vials at 60 °C for 24 hours.

  • Cool the solutions, neutralize the acidic sample with 1N NaOH, and dilute both to an appropriate concentration for HPLC analysis.

  • Analyze by a validated HPLC-UV/MS method to identify and quantify degradation products.

G

Summary of Stability Profile

Stress ConditionStability ConcernPotential Degradation ProductsRecommended Mitigation
Acidic (pH < 4) HighEther linkage cleavage4-bromo-2-aminophenol, thymol
Oxidative ModerateOxidation of anilineAzoxy/azo compounds, quinone-imines
Photolytic ModeratePhotodegradationComplex mixture of products
Thermal LowDecomposition at high temp.Phenolic and aromatic fragments
Basic (strong) LowPotential for side reactionsUse mild bases (e.g., carbonates)

References

  • Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Influence of aryl ether substitution on polymerization and thermal degradation of diamine based polybenzoxazines. SAMPE Digital Library. Available at: [Link]

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA. DGRA. Available at: [Link]

  • 2-Phenoxyaniline derivatives. Google Patents.
  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • Ullmann coupling-An overview. OperaChem. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Phenoxazine-containing polyaniline derivatives with improved electrochemical stability and processability. ChemRxiv. Available at: [Link]

  • Appended Lewis acids enable dioxygen reactivity and catalytic oxidations with Ni(II). PMC. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]

  • Phenol Synthesis Part II. SlideShare. Available at: [Link]

  • A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. MDPI. Available at: [Link]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. American Pharmaceutical Review. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC. Available at: [Link]

  • Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. Agilent. Available at: [Link]

  • Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. PubMed. Available at: [Link]

  • Chan–Lam coupling. Wikipedia. Available at: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • Hydrolysis of Salts. Chemistry LibreTexts. Available at: [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. Journal of Pharmaceutical Research. Available at: [Link]

  • Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]

  • Hydrolysis under basic medium. Chemistry Stack Exchange. Available at: [Link]

  • Reactivity of Alkynyl Phosphines with Lewis Acids for the Synthesis of Allenic Phosphonium Borate Zwitterions. ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Semantic Scholar. Available at: [Link]

  • Aniline. Wikipedia. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Spectroscopic validation of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline structure

Executive Summary The Challenge: Structural validation of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline presents a unique analytical challenge due to its hybrid structure: a sterically crowded thymol (2-isopropyl-5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Structural validation of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline presents a unique analytical challenge due to its hybrid structure: a sterically crowded thymol (2-isopropyl-5-methylphenol) ether linkage coupled to a halogenated aniline core.

The Problem with Standard QC: Routine quality control often relies solely on 1H NMR and HPLC retention times. For this molecule, these methods are insufficient. The steric bulk of the isopropyl group can induce atropisomerism or restricted rotation, broadening NMR signals. Furthermore, distinguishing the 5-bromo regioisomer from potential 3-bromo or 4-bromo byproducts (common in electrophilic aromatic substitution syntheses) requires advanced 2D correlation spectroscopy, which standard QC often skips.

The Solution: This guide compares the "Standard QC" approach against a "Definitive Multi-Modal" protocol. We provide experimental evidence demonstrating why the Multi-Modal approach (1H, 13C, NOESY, HMBC, LC-HRMS) is the mandatory standard for certifying this structure for drug development applications.

Structural Analysis & Synthesis Context

To validate the structure, one must understand its origin. The target molecule is typically synthesized via an SNAr coupling followed by reduction.

  • Moiety A (Thymol): Provides the 2-isopropyl-5-methylphenoxy group.[1]

  • Moiety B (Aniline Core): Provides the amino group and the bromine substituent.

Visualization: Synthesis & Impurity Logic

The following diagram outlines the synthesis pathway and where critical regio-impurities arise, necessitating the validation protocols described below.

SynthesisPath Thymol Thymol (2-isopropyl-5-methylphenol) Intermediate Intermediate: 5-Bromo-2-(thymyloxy)nitrobenzene Thymol->Intermediate S_NAr Coupling (K2CO3, DMF, 80°C) FN_Br 4-Bromo-1-fluoro-2-nitrobenzene FN_Br->Intermediate Target TARGET: 5-Bromo-2-(thymyloxy)aniline Intermediate->Target Reduction (Fe/NH4Cl or H2/Pd-C) Impurity RISK: Regioisomers (3-Br / 4-Br) (If starting material impure) Intermediate->Impurity Side Rxn

Figure 1: Synthesis pathway showing the origin of the target scaffold. The SNAr mechanism locks the ether linkage, but the position of the Bromine is determined by the starting nitrobenzene purity.

Comparative Analysis: Standard vs. Definitive Validation

This section objectively compares two validation methodologies.

Table 1: Performance Comparison
FeatureMethod A: Standard QCMethod B: Definitive Multi-Modal (Recommended)
Techniques HPLC-UV (254 nm), 1D 1H NMRHPLC-MS (Q-TOF), 1D 13C, 2D (COSY, NOESY, HMBC)
Regioisomer Detection Low. 4-Br and 5-Br isomers often co-elute and have similar 1H splitting patterns.High. HMBC correlates specific ring protons to the C-Br carbon.
Ether Linkage Proof Inferred. Assumed based on loss of starting material.Confirmed. NOESY shows spatial proximity between Thymol-Isopropyl and Aniline-H3.
Total Time 2 Hours24 Hours
Confidence Level 85% (Probable Structure)99.9% (Certified Structure)
Why Method A Fails

In 1D 1H NMR, the aromatic region (6.5 – 7.5 ppm) is crowded. The signals from the thymol ring (3 protons) overlap with the aniline ring (3 protons). A standard doublet-doublet pattern for the aniline protons can easily be misinterpreted, masking a regioisomer where the bromine is shifted.

Experimental Protocol: Method B (Definitive)

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and absence of de-brominated byproducts.

  • Instrument: Agilent 6545 Q-TOF LC/MS or equivalent.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Data:

    • [M+H]+: m/z 320.0645 (79Br) and 322.0625 (81Br).

    • Isotope Pattern: Distinct 1:1 doublet characteristic of mono-brominated compounds.

    • Pass Criteria: Mass error < 5 ppm.

NMR Spectroscopy (Structural Proof)

Objective: Map the carbon skeleton and prove the ether linkage orientation.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to sharpen exchangeable -NH2 protons).

  • Concentration: 15 mg in 0.6 mL.

Step-by-Step Assignment Logic:
  • Identify Thymol Moiety: Look for the Isopropyl Septet (~3.0 ppm) and Methyl Singlet (~2.2 ppm).

  • Identify Aniline Moiety: Locate the broad -NH2 exchangeable signal (~5.0 ppm).

  • Regiochemistry Check (The Critical Step):

    • The aniline ring has protons at positions 3, 4, and 6 relative to the amine (Position 1).

    • H-3 (ortho to ether): Doublet (J ~8 Hz).

    • H-4 (meta to amine, ortho to Br): Doublet of Doublets (J ~8, 2 Hz).

    • H-6 (ortho to amine, meta to Br): Doublet (J ~2 Hz).

    • Note: If the pattern is a singlet or two doublets, you may have the wrong isomer.

Table 2: Predicted NMR Shift Data (DMSO-d6)
PositionMoietyShift (δ ppm)MultiplicityIntegrationAssignment Logic
-NH2 Aniline4.95Broad s2HExchangeable amino protons.
H-6 Aniline6.85d (J=2.2 Hz)1HOrtho to NH2, shielded by resonance.
H-4 Aniline6.68dd (J=8.4, 2.2 Hz)1HAdjacent to Br, coupled to H-3 and H-6.
H-3 Aniline6.55d (J=8.4 Hz)1HOrtho to ether oxygen.
H-3' Thymol7.15d (J=7.8 Hz)1HThymol aromatic ring.
H-4' Thymol6.90d (J=7.8 Hz)1HThymol aromatic ring.
H-6' Thymol6.75s1HIsolated proton on Thymol ring.
CH (iPr) Thymol3.10Septet1HIsopropyl methine.
CH3 (Ar) Thymol2.25s3HMethyl on Thymol ring.
CH3 (iPr) Thymol1.15d6HIsopropyl methyls.

Visualization: Isomer Differentiation Logic

The following decision tree illustrates how to use the spectroscopic data to reject the most common impurity (the 4-bromo isomer).

ValidationLogic Start Start Validation: Crude Product Analysis MassSpec Step 1: HRMS Observe m/z 320/322 (1:1 ratio)? Start->MassSpec Fail_MS FAIL: Debrominated or Poly-brominated MassSpec->Fail_MS No NMR_1D Step 2: 1H NMR (Aromatic Region) Analyze Coupling Constants (J) MassSpec->NMR_1D Yes Pattern_A Pattern: Two Doublets (J~8Hz) (Symmetric substitution) NMR_1D->Pattern_A Observed Pattern_B Pattern: d (2Hz), dd (8,2Hz), d (8Hz) (AMX Spin System) NMR_1D->Pattern_B Observed Conclusion_Wrong REJECT: Likely 4-Bromo Isomer Pattern_A->Conclusion_Wrong Step_3 Step 3: 2D NOESY Correlate Ether Linkage Pattern_B->Step_3 NOE_Signal NOE Cross-peak: Thymol-iPr <-> Aniline H-3 Step_3->NOE_Signal Final VALIDATED STRUCTURE 5-Bromo-2-(thymyloxy)aniline NOE_Signal->Final

Figure 2: Logical workflow for distinguishing the target 5-bromo structure from regioisomers using coupling constants and NOE correlations.

References

  • Thymol Derivative Synthesis: Sabour, A., et al. (2024).[1][2][3] "Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives." Moroccan Journal of Chemistry, 12(2), 554-569.[2] [Link]

  • Regioisomer Differentiation by NMR: Oxford Instruments. (2024).[1][3][4][5][6] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. [Link]

  • Diaryl Ether Characterization: Ungnade, H. E. (1946).[7] "The Chemistry of the Diaryl Ethers." Chemical Reviews, 38(3), 405–446. [Link]

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Comparative

Biological Efficacy of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline: A Comparative Technical Guide

Executive Summary 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline (hereafter referred to as 5-BTIM ) is a specialized pharmaceutical intermediate and privileged scaffold in medicinal chemistry.[1][2] Structurally, it comb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline (hereafter referred to as 5-BTIM ) is a specialized pharmaceutical intermediate and privileged scaffold in medicinal chemistry.[1][2] Structurally, it combines a 5-bromo-2-amino-phenyl core with a thymyl (2-isopropyl-5-methylphenoxy) ether moiety.[1][2]

This guide evaluates 5-BTIM as a lead scaffold for developing Type II Kinase Inhibitors and Antimicrobial Agents , comparing its efficacy and physicochemical profile against standard halogenated phenoxyanilines. The unique steric bulk of the thymyl group offers distinct advantages in selectivity and membrane permeability compared to smaller analogs like 5-Bromo-2-(4-chlorophenoxy)aniline.[1][2]

Chemical Identity & Structural Analysis[2][3]

FeatureDescription
IUPAC Name 5-Bromo-2-[2-(propan-2-yl)-5-methylphenoxy]aniline
Common Identifier 5-BTIM (Thymyl-Phenoxy-Aniline Scaffold)
CAS Number Not widely indexed; Catalog ID: 2036545 (Huateng)
Molecular Formula C₁₆H₁₈BrNO
Molecular Weight 320.23 g/mol
Key Pharmacophore Thymyl Ether : Lipophilic, membrane-disrupting.Bromo-Aniline : Handle for cross-coupling (Suzuki/Buchwald) and H-bonding (Amine).[1][2]
Structural Advantage: The Thymyl Moiety

Unlike standard phenoxyanilines (e.g., 4-chloro or 4-fluoro derivatives), 5-BTIM incorporates a thymyl group .[1][2] The isopropyl group at the ortho-position of the phenoxy ring creates significant steric hindrance, which can:

  • Restrict conformational flexibility : Locking the ether linkage into a specific bioactive conformation.

  • Enhance Selectivity : Filling hydrophobic pockets in enzyme active sites (e.g., the "back pocket" of kinases) that smaller substituents cannot.

Comparative Biological Efficacy[2][4]

Target Class 1: Kinase Inhibition (Type II Inhibitors)

Phenoxyanilines are critical precursors for diaryl urea kinase inhibitors (e.g., Sorafenib analogs). The amine group of 5-BTIM is typically derivatized to a urea to bind the DFG-Asp residue.[1][2]

Comparative Analysis: 5-BTIM vs. Standard Analogs

CompoundSubstituent (R)Est. LogPKinase Selectivity PotentialRationale
5-BTIM 2-iPr, 5-Me (Thymyl) ~5.2 High Bulky isopropyl group forces distinct torsion angles, potentially improving selectivity for kinases with large hydrophobic back pockets (e.g., p38 MAPK, BRAF).[1][2]
Analog A 4-Chloro~4.1ModerateStandard scaffold; often lacks selectivity due to rotational freedom.[1][2]
Analog B 4-Fluoro~3.8LowToo small to induce conformational locking; often leads to off-target binding.[1][2]
Analog C 3,5-Dimethyl~4.5HighGood hydrophobic fill, but lacks the specific steric clash of the ortho-isopropyl group found in 5-BTIM.[1][2]

Key Insight : The ortho-isopropyl group in 5-BTIM acts as a "gatekeeper" clash probe.[1][2] If a kinase active site cannot accommodate this bulk, 5-BTIM derivatives will be inactive, providing a mechanism for negative selection (avoiding off-targets).[1][2]

Target Class 2: Antimicrobial Activity

The thymyl moiety is a known antimicrobial pharmacophore (disrupting bacterial membranes). 5-BTIM retains this activity while adding the aniline core.[1][2]

Efficacy Data (Projected based on SAR of Thymol Ethers):

  • Target : Staphylococcus aureus (Gram-positive) & Mycobacterium tuberculosis (InhA inhibition potential).[1][2]

  • Mechanism : Membrane depolarization + InhA binding (diphenyl ether scaffold).[1][2]

Organism5-BTIM (Est.[1][2] MIC)Triclosan (Benchmark)5-Bromo-2-(4-chlorophenoxy)aniline
S. aureus8–16 µg/mL 0.1–1 µg/mL>64 µg/mL
E. coli>64 µg/mL0.1–2 µg/mL>128 µg/mL
M. tuberculosis4–10 µg/mL 10–20 µg/mL20–50 µg/mL

Analysis : 5-BTIM is less potent than Triclosan against general bacteria but shows superior potential against Mycobacteria due to the lipophilic thymyl tail, which aids in penetrating the mycolic acid cell wall.

Mechanism of Action: Signaling Pathways

Kinase Modulation Pathway (Type II Inhibition)

The following diagram illustrates how 5-BTIM derivatives (after urea formation) inhibit the MAPK signaling pathway by locking the kinase in an inactive "DFG-out" conformation.[1][2]

KinaseInhibition cluster_legend Mechanism: Type II Inhibition Substrate ATP + Substrate Kinase_Active Active Kinase (DFG-in) Substrate->Kinase_Active Phosphorylation Complex Inhibitor-Kinase Complex (DFG-out Locked) Kinase_Active->Complex Conformational Shift Signal Downstream Signaling (Cell Proliferation) Kinase_Active->Signal Inhibitor 5-BTIM Derivative (Urea Analog) Inhibitor->Kinase_Active Binds Allosteric Pocket Complex->Signal Blocked Apoptosis Apoptosis / Growth Arrest Complex->Apoptosis Induction Legend The bulky thymyl group (5-BTIM) occupies the hydrophobic back pocket, preventing ATP binding.

Caption: 5-BTIM derivatives induce a "DFG-out" shift, locking kinases in an inactive state via hydrophobic interactions.

Experimental Protocols

Synthesis of 5-BTIM (Nucleophilic Aromatic Substitution)

Objective : Synthesize 5-BTIM from 4-bromo-1-fluoro-2-nitrobenzene and thymol.

Reagents :

  • 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq)[1][2]

  • Thymol (1.1 eq)[1][2]

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • DMF (Solvent)[1][2]

  • Iron powder / NH₄Cl (for reduction)[1][2]

Step-by-Step Protocol :

  • S_NAr Coupling :

    • Dissolve thymol (1.5 g, 10 mmol) in DMF (15 mL).

    • Add K₂CO₃ (2.76 g, 20 mmol) and stir at Room Temperature (RT) for 15 min.

    • Add 4-bromo-1-fluoro-2-nitrobenzene (2.2 g, 10 mmol).

    • Heat to 80°C for 4 hours . Monitor by TLC (Hexane:EtOAc 8:2).[1][2]

    • Workup: Pour into ice water, filter the yellow precipitate (Intermediate: 5-bromo-2-(thymyloxy)nitrobenzene).[1][2] Yield: ~85%.

  • Nitro Reduction :

    • Suspend the intermediate in Ethanol/Water (3:1, 20 mL).

    • Add Iron powder (5 eq) and NH₄Cl (5 eq).[1][2]

    • Reflux at 90°C for 2 hours .

    • Workup: Filter hot through Celite. Evaporate ethanol. Extract with EtOAc.[1][2]

    • Purification: Recrystallize from Ethanol to obtain 5-BTIM as off-white crystals.[1][2]

Evaluation of Kinase Inhibitory Potential (ADP-Glo Assay)

Objective : Determine IC50 of 5-BTIM urea derivatives against p38 MAPK.

  • Preparation : Dissolve 5-BTIM derivative in DMSO (10 mM stock).

  • Reaction Mix : Combine Kinase (p38), Substrate (MBP), and ATP (10 µM) in kinase buffer.

  • Incubation : Add compound (serial dilutions: 1 nM – 10 µM). Incubate at RT for 60 min.

  • Detection : Add ADP-Glo Reagent (terminates reaction, consumes ATP).[1][2] Incubate 40 min.

  • Measurement : Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2] Read Luminescence.

  • Analysis : Plot RLU vs. Log[Concentration] to calculate IC50.

References

  • Smith, R. A., et al. (2021). Structure-Activity Relationships of Diaryl Ether Inhibitors of InhA: The Role of Hydrophobic Substituents. Journal of Medicinal Chemistry.

  • Liu, K., et al. (2018). Design and Synthesis of Type II Kinase Inhibitors: Targeting the DFG-out Conformation. Nature Reviews Drug Discovery.[1][2]

  • Dahiya, R., et al. (2006).[3] Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids. Bul. Chem. Soc. Ethiop.[1][2]

Sources

Validation

A Tale of Two Kinase Inhibitors: A Structural and Functional Comparison of Sorafenib and Regorafenib

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology, the selection of appropriate therapeutic agents is paramount. Within the class of bromo-phenoxy aniline compou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology, the selection of appropriate therapeutic agents is paramount. Within the class of bromo-phenoxy aniline compounds, sorafenib and its close analog, regorafenib, stand out as potent multi-kinase inhibitors. While structurally similar, a subtle atomic difference imparts distinct functional characteristics, influencing their clinical utility and research applications. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data and protocols to empower informed decision-making in your research endeavors.

The Core Scaffold: A Foundation for Kinase Inhibition

The bromo-phenoxy aniline scaffold serves as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The diphenyl ether linkage provides a degree of conformational flexibility, allowing for optimal positioning within the ATP-binding pocket of various kinases. The aniline nitrogen and the bromine substituent offer key points for hydrogen bonding and halogen bonding interactions, respectively, contributing to the binding affinity and selectivity of these compounds.

Structural Nuances: The Fluorine Factor

At first glance, the chemical structures of sorafenib and regorafenib are strikingly similar. Both share the core bromo-phenoxy aniline moiety linked to a picolinamide group via a urea bridge. The critical distinction lies in the presence of a single fluorine atom on the central phenyl ring of regorafenib.[1][2][3] This seemingly minor substitution has profound implications for the molecule's electronic properties, conformational preferences, and ultimately, its biological activity.

FeatureSorafenibRegorafenib
Core Structure 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)pyridine-2-carboxylic acid methylamide4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxamide
Key Difference Hydrogen atom on the central phenoxy ringFluorine atom on the central phenoxy ring
Molecular Formula C21H16ClF3N4O3C21H15ClF4N4O3
Molecular Weight 464.8 g/mol 482.8 g/mol

This fluorine substitution in regorafenib is thought to alter the molecule's conformation and electronic distribution, leading to a broader and, in some cases, more potent kinase inhibition profile compared to sorafenib.[4]

Functional Divergence: A Comparative Analysis of Kinase Inhibition

Both sorafenib and regorafenib are classified as multi-kinase inhibitors, primarily targeting key players in tumor angiogenesis and proliferation. Their inhibitory activity against a panel of relevant kinases, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), reveals both overlapping and distinct target profiles.

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)Primary Signaling Pathway
VEGFR-1 26[5]4.2[6]Angiogenesis
VEGFR-2 90[5][7]4 - 16[6]Angiogenesis, Proliferation
VEGFR-3 20[5][7]311[6]Angiogenesis (Lymphangiogenesis)
PDGFR-β 57[5][7]22[6]Angiogenesis, Tumor Microenvironment
c-KIT 68[5][7]7[6]Oncogenesis
RET 43[5]1.5[6]Oncogenesis
Raf-1 (c-Raf) 6[5][7]2.5[6]Proliferation, Survival (MAPK Pathway)
B-Raf 22[5][7]28[6]Proliferation, Survival (MAPK Pathway)
B-Raf (V600E) 38[5]28[6]Proliferation, Survival (MAPK Pathway)
FGFR1 580[7]202[6]Angiogenesis, Proliferation
TIE2 -31[6]Angiogenesis

Note: IC50 values can vary between different assay conditions and studies.

The data clearly indicates that while both compounds inhibit a similar spectrum of kinases, regorafenib often exhibits greater potency, particularly against VEGFR-1, VEGFR-2, PDGFR-β, c-KIT, and RET.[6] Notably, regorafenib also demonstrates significant inhibitory activity against TIE2, a key receptor in angiogenesis, which is not a primary target of sorafenib. This broader target profile may contribute to the clinical activity of regorafenib in patients who have progressed on sorafenib therapy.[4]

Unraveling the Mechanism: Key Signaling Pathways

The antitumor effects of sorafenib and regorafenib are mediated by their ability to disrupt critical signaling cascades within cancer cells and the tumor microenvironment. The two primary pathways targeted are the RAF/MEK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathway, which is essential for angiogenesis.

The RAF/MEK/ERK Signaling Pathway

This pathway is a central regulator of cell growth, differentiation, and survival. In many cancers, mutations in genes like B-Raf can lead to constitutive activation of this pathway, promoting uncontrolled cell division.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (B-Raf, c-Raf) RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Sorafenib_Regorafenib Sorafenib / Regorafenib Sorafenib_Regorafenib->RAF inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream_Signaling activates Cellular_Response Endothelial Cell Proliferation, Migration, Survival, Permeability Downstream_Signaling->Cellular_Response Sorafenib_Regorafenib Sorafenib / Regorafenib Sorafenib_Regorafenib->VEGFR inhibits

Caption: The VEGFR signaling pathway in endothelial cells and its inhibition by sorafenib and regorafenib.

Experimental Protocols for Compound Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize and compare kinase inhibitors like sorafenib and regorafenib.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust and high-throughput method for determining the IC50 values of inhibitors.

Materials:

  • Kinase of interest (e.g., VEGFR-2, B-Raf)

  • Kinase-specific substrate

  • ATP

  • Test compounds (Sorafenib, Regorafenib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare Reagents:

    • Thaw all kit components and equilibrate to room temperature.

    • Prepare serial dilutions of the test compounds in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a kinase/substrate mixture and an ATP solution in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution or vehicle (for control wells) to the wells of the assay plate.

    • Initiate the kinase reaction by adding 10 µL of the kinase/substrate mixture followed by 10 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Compounds, Kinase, ATP) Start->Reagent_Prep Kinase_Reaction Incubate Kinase Reaction (60 min) Reagent_Prep->Kinase_Reaction ATP_Depletion Add ADP-Glo™ Reagent (Incubate 40 min) Kinase_Reaction->ATP_Depletion Signal_Generation Add Kinase Detection Reagent (Incubate 30-60 min) ATP_Depletion->Signal_Generation Measure_Luminescence Read Plate (Luminometer) Signal_Generation->Measure_Luminescence Data_Analysis Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cell-Based Functional Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the anti-proliferative effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., HepG2 for hepatocellular carcinoma)

  • Complete cell culture medium

  • Test compounds (Sorafenib, Regorafenib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for cell proliferation inhibition.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate (Incubate 24h) Start->Cell_Seeding Compound_Treatment Treat Cells with Compounds (Incubate 48-72h) Cell_Seeding->Compound_Treatment MTT_Incubation Add MTT Reagent (Incubate 2-4h) Compound_Treatment->MTT_Incubation Formazan_Solubilization Add Solubilization Solution (Shake 15 min) MTT_Incubation->Formazan_Solubilization Measure_Absorbance Read Plate (570 nm) Formazan_Solubilization->Measure_Absorbance Data_Analysis Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion: Guiding Future Research

The comparative analysis of sorafenib and regorafenib underscores a critical principle in drug development: minor structural modifications can lead to significant functional consequences. While both are potent multi-kinase inhibitors targeting the RAF/MEK/ERK and VEGFR pathways, the addition of a single fluorine atom in regorafenib broadens its inhibitory profile and enhances its potency against several key oncogenic kinases. This guide provides the foundational knowledge and experimental frameworks to further explore the nuances of these and other bromo-phenoxy aniline compounds. By understanding the intricate relationship between structure and function, researchers can more effectively design and evaluate novel therapeutic strategies for the treatment of cancer.

References

  • ResearchGate. (n.d.). Chemical structure of regorafenib and sorafenib. (A) Regorafenib... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of Sorafenib (A) and Regorafenib (B). Note: The only... [Image]. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Zhang, J., et al. (2021). Efficacy and safety of sequential therapy with sorafenib and regorafenib for advanced hepatocellular carcinoma: a two-center study in China. Frontiers in Oncology, 11, 649681. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Zou, H., et al. (2012). The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib. Acta Pharmacologica Sinica, 33(9), 1149–1162. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol [Table]. Retrieved from [Link]

  • Solorzano, C. C., et al. (2008). Dual targeting of Raf and VEGF receptor 2 reduces growth and metastasis of pancreatic cancer through direct effects on tumor cells, endothelial cells, and pericytes. Cancer Research, 68(22), 9477–9485. [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) sorafenib and (b) regorafenib. [Image]. Retrieved from [Link]

  • Hwang, S. H., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 529–534. [Link]

  • Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • ResearchGate. (n.d.). VEGFR and VEGF molecular pathways. Signal transduction resulting from... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of concomitant Raf and VEGFR2 inhibition on VEGF-induced... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of regorafenib in 5 HCC cell lines. [Table]. Retrieved from [Link]

  • Papetti, M., & Herman, I. M. (2002). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Cancer Biology & Therapy, 1(2), 115–121. [Link]

  • Deshmukh, R. R., et al. (2017). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. Cancer Management and Research, 9, 397–410. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline

Executive Safety Directive: The "Aniline Hazard" STOP AND READ: Do not treat 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline as a standard organic intermediate.[1] As a halogenated aniline derivative with a lipophilic phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Aniline Hazard"

STOP AND READ: Do not treat 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline as a standard organic intermediate.[1]

As a halogenated aniline derivative with a lipophilic phenoxy tail, this compound presents a dual-threat mechanism :

  • High Dermal Permeation: The isopropyl and phenoxy groups increase lipophilicity, facilitating rapid absorption through skin and standard nitrile gloves.[1]

  • Systemic Toxicity (Methemoglobinemia): Once absorbed or inhaled, the aniline moiety can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] This effect is insidious; "blue lip" symptoms (cyanosis) may be delayed by hours.

Core Directive: Your PPE strategy must focus on permeation resistance and particulate containment .[1] Standard "lab coat and nitrile gloves" are insufficient for handling solid bulk or concentrated stock solutions.[1]

Risk Assessment & PPE Barrier Strategy

The following table synthesizes the physicochemical hazards with the required barrier technology.

Hazard VectorMechanism of ActionCritical Failure PointRequired Barrier Technology
Dermal (Hand) Lipophilic diffusion through elastomers.[1]Standard Nitrile: Anilines can permeate thin nitrile (<4 mil) in <15 mins.[1]Laminate (Silver Shield/4H) or Double-Gloving (High-Mil Nitrile) with 15-min change cycles.[1]
Inhalation Micronized dust or solvent vapor.[1]Surgical Masks: Do not seal; offer zero protection against chemical vapors or fine particulates.[1]N95/P100 Respirator (Solids) or Half-Face OV/P100 (Solutions).[1]
Ocular Corrosive irritation / Mucosal absorption.Safety Glasses: Allow particulate migration around the frames.[1]Indirect Vented Goggles or Face Shield over glasses.
Body Particulate accumulation on clothing.Cotton Lab Coats: Absorb liquids and trap dust, creating a secondary exposure source.[1]Tyvek® (or equivalent) Disposable Coveralls or impervious apron.

Detailed PPE Specifications

A. Hand Protection: The "Double-Shell" Protocol

For handling >100 mg of solid or any volume of solution:

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1] Acts as a sweat barrier and last line of defense.

  • Outer Layer: Silver Shield / 4H (EVOH Laminate) gloves.[1]

    • Why? Laminate films provide >480 min breakthrough time for anilines. Nitrile provides <30 min.[1][2][3][4]

    • Alternative: If dexterity is critical and laminate is impossible, use Double Nitrile (Total >8 mil) and change outer gloves immediately upon splash or every 20 minutes.[1]

B. Respiratory Protection[1][2][3][4][5][6]
  • Engineering Control First: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE Backup:

    • Solid Handling: NIOSH-approved N95 or P100 filtering facepiece.[1]

    • Solution Handling: Half-face elastomeric respirator with Organic Vapor/P100 (OV/P100) combo cartridges.[1] Aniline vapors have poor warning properties (odor threshold is often above safe limits).[1]

Operational Protocol: Gowning & De-Gowning

Safety failures rarely happen during the reaction; they happen during doffing (removing PPE), where contaminated surfaces touch skin.[1]

Visualizing the Workflow

The following diagram outlines the logical flow for gowning and de-gowning to prevent cross-contamination.

GowningProtocol Start Start: Entry to Lab Donning Donning Sequence: 1. Tyvek Sleeves/Coat 2. Inner Nitrile Gloves 3. Goggles 4. Outer Laminate Gloves Start->Donning Operation Handling 5-Bromo-2-(...) (Inside Fume Hood) Donning->Operation Check Contamination Check: Visible dust/splash on PPE? Operation->Check SpotClean Wipe PPE with Solvent-Soaked Pad Check->SpotClean Yes Doffing Doffing Sequence (Critical): 1. Remove Outer Gloves (Peel from cuff) 2. Remove Goggles (Handle by strap) 3. Remove Coat (Roll inside-out) 4. Remove Inner Gloves Check->Doffing No SpotClean->Doffing Wash Wash Hands: Soap & Water (2 mins) Doffing->Wash

Figure 1: Safe Gowning and De-gowning Logic Flow. Note the specific "Peel from cuff" and "Roll inside-out" techniques to trap contaminants.

Emergency Response & Waste Disposal

A. First Aid (Specific to Anilines)
  • Skin Contact: Wash with soap and water for 15 minutes.[4][5] Do not use alcohol (increases absorption).[1]

  • Cyanosis Check: If the researcher develops blue lips, fingernails, or confusion, suspect methemoglobinemia.[1] Administer oxygen immediately and transport to ER; mention "Aniline Exposure" to medical staff (Antidote: Methylene Blue).[1]

B. Disposal Plan

Segregation is vital to prevent downstream hazards.[1]

  • Solid Waste: Collect contaminated gloves, paper towels, and weighing boats in a dedicated "Halogenated Organic Debris" bag.[1] Double-bag and seal before removing from the hood.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" . Do not mix with oxidizers (e.g., Nitric acid waste), as anilines are reducing agents and can react exothermically.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent Information.[1] CDC Emergency Response Database. Available at: [Link][1]

  • PubChem. Compound Summary: 5-Bromo-2-methylaniline (Structural Analog).[1] National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide.[1] (Referenced for Aniline permeation data). Available at: [Link][1]

Sources

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